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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: (S)-N-Boc-2-fluoro-histidine in Protein Engineering

Executive Summary (S)-N-Boc-2-fluoro-histidine (CAS: 92665-32-2) is a highly specialized, non-canonical amino acid building block utilized in advanced peptide synthesis, biomolecular NMR, and protein engineering[1]. By i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-N-Boc-2-fluoro-histidine (CAS: 92665-32-2) is a highly specialized, non-canonical amino acid building block utilized in advanced peptide synthesis, biomolecular NMR, and protein engineering[1]. By introducing a highly electronegative fluorine atom at the C2 position of the imidazole ring, the physicochemical properties of the histidine residue are profoundly reprogrammed. As a Senior Application Scientist, I frequently utilize this molecule to probe complex enzyme mechanisms, map dynamic protein-ligand interactions, and engineer pH-independent protein structures. This guide details the chemical properties, synthetic rationale, and self-validating protocols for deploying (S)-N-Boc-2-fluoro-histidine in modern biochemical research.

Physicochemical and Electronic Reprogramming

The substitution of a fluorine atom onto the imidazole ring is not merely a steric modification; it is a fundamental electronic alteration that dictates the molecule's behavior in biological systems.

The Causality of pKa Modulation

In natural L-histidine, the imidazole side chain has a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH. However,[2]. This electron withdrawal increases the π -bond character of the proximal N-C bond and drastically reduces the side-chain pKa to ~1.2[3]. Consequently, 2-fluoro-histidine cannot be protonated at physiological pH, effectively "locking" the residue in a neutral state[2].

Tautomeric Preference

Histidine exists in an equilibrium between two neutral tautomers: the τ -tautomer (proton on ) and the π -tautomer (proton on ).[3].

Quantitative Data Summary

The following table summarizes the comparative physicochemical properties of histidine and its fluorinated analogues, highlighting why 2-fluoro-histidine is chosen for specific mechanistic studies.

Amino AcidImidazole pKaPredominant Tautomer (pH 7.0)NucleophilicityPrimary Application
L-Histidine ~6.0 τ / π mixedHighNatural catalytic residue
2-Fluoro-L-histidine ~1.2 τ -tautomerVery LowMechanistic probe (locked neutral), 19 F NMR
4-Fluoro-L-histidine ~1.7 π -tautomerVery LowTautomeric probe

Table 1: Comparative Physicochemical Properties of Histidine Analogues.

Chemical Synthesis and Protection Strategy

The synthesis of the 2-fluoro-imidazole core historically relied on the[4]. Modern enantioselective approaches often utilize[5].

The Rationale for Boc Protection

To utilize 2-fluoro-histidine in Solid-Phase Peptide Synthesis (SPPS), the α -amine must be protected to prevent unwanted polymerization. The tert-butyloxycarbonyl (Boc) group is selected for its acid-lability, making (S)-N-Boc-2-fluoro-histidine ideal for standard Boc-SPPS workflows.

Crucial Synthetic Advantage: Because the pKa of the 2-fluoro-imidazole ring is ~1.2, its nucleophilicity at standard coupling pH (pH 9-10) is practically non-existent. This profound electron deficiency eliminates the need for bulky side-chain protecting groups (such as Trt or Dnp) during peptide coupling, streamlining the synthetic workflow and increasing overall yield.

G A Histidine Core (pKa ~6.0) B Fluorination at C2 (Inductive Effect) A->B Electrophilic/Photochemical Fluorination C 2-Fluoro-histidine (pKa ~1.2) B->C Electron Withdrawal from Imidazole D Boc Protection (alpha-amine) C->D Di-tert-butyl dicarbonate (Boc2O) E (S)-N-Boc-2-fluoro-histidine (CAS: 92665-32-2) D->E Yields Protected AA F 19F NMR Probe (Conformational Studies) E->F Peptide Incorporation G Mechanistic Probe (Locked Neutral State) E->G Enzyme Mutagenesis

Workflow and functional divergence of (S)-N-Boc-2-fluoro-histidine.

Applications in Protein Engineering

Mechanistic Probing (The "Locked" State)

By substituting a critical catalytic histidine with 2-fluoro-histidine, researchers can test whether proton transfer is essential for enzyme function. For example,[2].

F NMR Spectroscopy

Fluorine is an exceptional NMR nucleus ( 19 F, 100% natural abundance, spin 1/2) with no background signal in biological systems.[6].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that every synthetic or analytical step contains an internal check for success.

Protocol A: Solid-Phase Peptide Synthesis (Boc-SPPS) Workflow

This protocol details the incorporation of (S)-N-Boc-2-fluoro-histidine into a growing peptide chain.

Step 1: Resin Preparation & Deprotection

  • Action: Swell MBHA resin in Dichloromethane (DCM) for 30 minutes. Treat with 50% Trifluoroacetic acid (TFA) in DCM for 20 minutes.

  • Causality: TFA removes the N-terminal Boc group from the nascent peptide, exposing a reactive primary amine.

  • Validation: A positive Kaiser test (dark blue resin) confirms complete deprotection.

Step 2: Activation and Coupling

  • Action: Dissolve 3.0 equivalents of (S)-N-Boc-2-fluoro-histidine and 2.9 equivalents of HATU in Dimethylformamide (DMF). Add 6.0 equivalents of Diisopropylethylamine (DIEA) and add the mixture to the resin. Agitate for 1 hour.

  • Causality: HATU rapidly converts the carboxylic acid of the Boc-amino acid into a highly reactive OAt ester. DIEA acts as a non-nucleophilic base to drive the reaction. The 2-fluoroimidazole side chain remains unprotected because its low pKa renders it non-nucleophilic, preventing side-chain acylation.

  • Validation: A negative Kaiser test (yellow/colorless resin) confirms complete coupling.

Step 3: Cleavage

  • Action: Treat the resin with anhydrous Hydrogen Fluoride (HF) and anisole (scavenger) at 0°C for 1 hour.

  • Causality: HF cleaves the peptide from the MBHA resin and removes any global protecting groups.

SPPS Resin MBHA Resin (Solid Support) Deprotect TFA Deprotection (Removes Boc) Resin->Deprotect Wash1 Neutralization & Wash (DIEA / DMF) Deprotect->Wash1 Couple Coupling (S)-N-Boc-2-fluoro-histidine + HATU/DIEA Wash1->Couple Wash2 Wash (DMF / DCM) Couple->Wash2 Wash2->Deprotect Next Cycle Cleave HF Cleavage (Releases Peptide) Wash2->Cleave Final Step

Standard Boc-SPPS cycle incorporating (S)-N-Boc-2-fluoro-histidine without side-chain protection.

Protocol B: 19 F NMR Conformational Analysis

Step 1: Sample Preparation

  • Action: Dissolve the purified 2F-His containing peptide in 50 mM sodium phosphate buffer (pH 7.4) containing 10% D 2​ O.

  • Causality: D 2​ O provides the necessary deuterium lock signal for the NMR spectrometer. The pH is strictly controlled to ensure the 2F-His residue is in its physiological (neutral) state.

Step 2: External Referencing & Acquisition

  • Action: Insert a sealed capillary containing 0.1% Trifluoroacetic acid (TFA) in D 2​ O into the NMR tube. Acquire spectra at 376 MHz (on a 400 MHz 1 H magnet) using a 19 F-optimized probe.

  • Causality: TFA serves as an external chemical shift reference (-76.5 ppm). Using an external capillary prevents the highly acidic TFA from interacting with the peptide and artificially altering its conformation or local pH.

Sources

Exploratory

Engineering the Imidazole Ring: Physiochemical Profiling and Applications of N-Boc-2-fluoro-histidine

Executive Summary In my tenure developing peptide-based therapeutics and biophysical assays, few unnatural amino acids offer the elegant utility of N-Boc-2-fluoro-histidine . Natural histidine is the quintessential biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure developing peptide-based therapeutics and biophysical assays, few unnatural amino acids offer the elegant utility of N-Boc-2-fluoro-histidine . Natural histidine is the quintessential biological pH sensor, possessing an imidazole side-chain pKa of approximately 6.0[1]. However, when probing pH-dependent protein conformational changes or engineering proteolytically stable peptide drugs, this native pKa can be a liability.

By introducing a single fluorine atom at the C-2 position of the imidazole ring and protecting the α-amine with a tert-butyloxycarbonyl (Boc) group, we generate a molecule that is structurally isosteric to native histidine but electronically rewired[2]. This whitepaper dissects the physiochemical characteristics of N-Boc-2-fluoro-histidine, explains the causality behind its unique behavior, and provides self-validating protocols for its implementation in modern drug development.

The Rationale for C-2 Fluorination: Electronic Modulation vs. Steric Perturbation

When engineering peptides, we must constantly balance electronic modulation with steric disruption. The substitution of hydrogen for fluorine at the C-2 position is a masterclass in this balance.

Fluorine is the smallest highly electronegative element, boasting a van der Waals radius of 1.47 Å, which is remarkably close to that of hydrogen (1.20 Å)[3]. This isosteric nature ensures that incorporating 2-fluorohistidine into a protein backbone causes virtually zero steric clashing within tightly packed hydrophobic cores or active sites[2].

However, the causality behind its utility lies in its electronics. The highly electronegative fluorine atom exerts a profound inductive pull (-I effect) through the σ-bond network of the imidazole ring[4]. This withdrawal of electron density fundamentally alters the basicity of the ring nitrogens, leading to a cascade of physiochemical shifts.

G A C-2 Fluorination of Imidazole B Inductive Electron Withdrawal (-I) A->B C Isosteric Substitution (r = 1.47 Å) A->C D pKa Reduction (~6.0 → ~1.2) B->D E τ-Tautomer Stabilization B->E F Minimal Steric Disruption C->F G pH-Independent Structural Probes D->G E->G F->G

Logical flow of how C-2 fluorination alters electronic properties while maintaining steric integrity.

Core Physiochemical Characteristics

pKa Plummet and Protonation States

The most critical physiochemical shift in 2-fluorohistidine is the dramatic reduction of its side-chain pKa. While natural histidine protonates near pH 6.0, the electron-withdrawing fluorine destabilizes the positively charged histidinium state[1]. Consequently, the pKa of the 2-fluoro-imidazole ring drops to approximately 1.0–1.2[5]. This means that at physiological pH (7.4) and even within acidic endosomes (pH 5.0), the 2-fluorohistidine side chain remains strictly neutral and deprotonated[3].

Tautomeric Equilibrium

Unprotonated histidine exists in a dynamic equilibrium between two tautomers: the τ-tautomer (proton on N3) and the π-tautomer (proton on N1). In natural histidine, this ratio is highly dependent on the local microenvironment. However, electronic structure calculations and crystallographic data confirm that 2-fluorohistidine exhibits a stringent, almost exclusive preference for the τ-tautomer under physiological conditions[6],[4]. This predictable tautomeric state is invaluable for rational drug design, as it locks the hydrogen-bonding geometry of the residue.

The Role of the N-Boc Protecting Group

The addition of the N-Boc (tert-butyloxycarbonyl) group to the α-amine serves two vital purposes[7]. First, it drastically increases the lipophilicity (LogP) of the molecule, rendering it highly soluble in organic solvents (like DMF and DCM) required for synthesis. Second, it provides orthogonal protection. Because the 2-fluoro-imidazole ring is so electron-poor, it is virtually non-nucleophilic[5]. Therefore, side-chain protection (which is mandatory for natural histidine to prevent branching) is often unnecessary for N-Boc-2-fluoro-histidine during standard peptide coupling.

Quantitative Data Summary

Table 1: Quantitative Physiochemical Comparison of Histidine and Fluorinated Analogues

PropertyL-Histidine2-Fluoro-L-histidine4-Fluoro-L-histidine
Imidazole pKa ~6.0[1]~1.0 - 1.2[5]~1.7[1]
Dominant Tautomer (pH 7) Mixed (τ slightly favored)τ-tautomer (N3-H)[4]π-tautomer (N1-H)[6]
VdW Radius at Substitution (Å) 1.20 (Hydrogen)1.47 (Fluorine)1.47 (Fluorine)
Nucleophilicity of Ring High (Requires Trt protection)Extremely Low[5]Low

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its internal controls. Below are the field-proven, self-validating methodologies I utilize when working with N-Boc-2-fluoro-histidine.

Protocol 1: Determination of Imidazole pKa via 19F-NMR Titration

The Causality: We use 19 F-NMR because the fluorine nucleus is exquisitely sensitive to changes in the local electronic environment[4]. As the imidazole ring protonates at extremely low pH, the electron density around the fluorine atom shifts, causing a measurable change in the NMR chemical shift ( δ ).

The Self-Validating Mechanism: Variations in bulk magnetic susceptibility across different pH values can artificially shift NMR signals. To create a self-validating system, we mandate the inclusion of an internal standard—Trifluoroacetic acid (TFA). Because TFA has a pKa of ~0.2, its protonation state (and thus its 19 F chemical shift at -76.55 ppm) remains completely static within our titration window of pH 0.5 to 5.0. If the TFA peak drifts, the operator immediately knows the sample matrix or lock signal is compromised, invalidating the run before erroneous pKa data is calculated.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5.0 mM of N-Boc-2-fluoro-histidine in 600 µL of D 2​ O. Add 1.0 mM of TFA as the internal chemical shift reference[4].

  • Baseline Measurement: Record an initial 1D 19 F-NMR spectrum at 298 K.

  • pH Titration: Adjust the pD of the solution from 5.0 down to 0.5 in 0.5-unit increments using dilute DCl and NaOD. (Note: Correct glass electrode readings using pD = pH read​

    • 0.4).
  • Acquisition: Record a 19 F-NMR spectrum at each pH step, referencing all shifts against the static TFA peak.

  • Data Extraction: Plot the observed chemical shift ( δobs​ ) of the 2-fluoro peak against the pD.

  • Curve Fitting: Fit the data to the Henderson-Hasselbalch equation to extract the exact inflection point, which represents the pKa[1].

Workflow S1 Sample Prep N-Boc-2-F-His in D2O S2 pH Titration pH 0.5 to 5.0 S1->S2 S3 NMR Acquisition 19F-NMR + Int. Std S2->S3 S4 Data Analysis δ vs. pH Curve S3->S4 S5 pKa Extraction Fit Equation S4->S5

Step-by-step self-validating workflow for determining the pKa of N-Boc-2-fluoro-histidine via NMR.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The Causality: The electron-withdrawing fluorine severely reduces the nucleophilicity of the imidazole nitrogens. While this means side-chain protection (like Trityl) is often unnecessary, it also means the activation of the carboxyl group during coupling can be sterically or electronically hindered. Therefore, we abandon standard carbodiimides (DIC) and utilize highly reactive uronium salts (HATU) to force the coupling kinetics.

Step-by-Step Workflow:

  • Resin Preparation: Swell the peptide-bound solid support resin in Dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of N-Boc-2-fluoro-histidine and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution will turn yellow, indicating the formation of the active ester.

  • Coupling: Transfer the activated amino acid to the resin. Agitate for 60 minutes at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser test to ensure complete coupling. A yellow bead indicates success; a blue bead indicates unreacted amines, necessitating a double-coupling cycle.

  • Deprotection: Treat the resin with 50% TFA in Dichloromethane (DCM) for 30 minutes to cleave the N-Boc group, exposing the α-amine for the next coupling cycle.

Biophysical Applications: Decoding pH-Dependent Mechanisms

The true power of 2-fluorohistidine lies in its ability to act as a "mechanistic knockout" for pH sensing.

A premier example from the literature involves the Anthrax Protective Antigen (PA) . During anthrax infection, PA forms a heptameric prepore that binds to host cell receptors. Upon endocytosis, the acidic environment of the endosome (pH ~5.5) triggers a massive conformational change, converting the prepore into a membrane-spanning pore[8].

For years, structural biologists hypothesized that the protonation of specific histidine residues (which protonate near pH 6.0) was the electrostatic trigger for this deadly transformation[2]. To test this, researchers biosynthetically incorporated 2-fluorohistidine into the PA protein[3]. Because 2-fluorohistidine has a pKa of ~1.0, it remains completely unprotonated at the endosomal pH of 5.5[9].

The results were paradigm-shifting: the 2-fluorohistidine-labeled prepore still underwent the conformational change to a pore at low pH[2]. By utilizing the physiochemical properties of this fluorinated analogue, researchers definitively proved that histidine protonation is not the primary trigger for anthrax pore formation, redirecting the field to investigate aspartate and glutamate residues instead[2].

Conclusion

N-Boc-2-fluoro-histidine is far more than a synthetic curiosity; it is a precision engineering tool. By understanding the causality between its C-2 fluorination and its resulting pKa plummet, tautomeric stabilization, and altered nucleophilicity, application scientists can leverage this molecule to probe complex biological mechanisms, design highly stable peptide therapeutics, and utilize 19 F-NMR as a pristine window into protein dynamics.

Sources

Foundational

The Biophysical and Mechanistic Profiling of 2-Fluoro-Histidine: pKa Modulation and Protein Engineering Applications

Executive Summary Histidine is a uniquely versatile amino acid, largely because the pKa of its imidazole side chain (~6.0) is near physiological pH, allowing it to act as both a proton donor and acceptor in enzyme active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Histidine is a uniquely versatile amino acid, largely because the pKa of its imidazole side chain (~6.0) is near physiological pH, allowing it to act as both a proton donor and acceptor in enzyme active sites[1]. However, the substitution of a hydrogen atom with a highly electronegative fluorine atom at the C2 position of the imidazole ring fundamentally alters its electronic landscape[2]. This in-depth technical guide explores the physicochemical basis of pKa attenuation in 2-fluoro-histidine (2-FHis), details the self-validating experimental protocols used to measure its properties, and examines its application as a "protonation-dead" biological probe in elucidating pH-dependent protein mechanisms.

The Physicochemical Basis of pKa Attenuation

The introduction of a fluorine atom at the C2 position of the imidazole ring creates a strong electron-withdrawing inductive effect[2]. This effect pulls shared electron density away from the nitrogen atoms (N1 and N3) toward the central carbon[2]. By doing so, the unprotonated state of the imidazole ring is highly stabilized, which drastically reduces the side-chain pKa from ~6.0 to approximately 1.0–1.2[2]. Consequently, 2-FHis remains deprotonated at physiological and even endosomal pH levels, making it an invaluable isosteric biological probe for isolating the role of histidine protonation in complex biochemical pathways[3].

Tautomeric Equilibrium and NMR Signatures

Beyond pKa modulation, fluorination dictates the tautomeric preference of the imidazole ring. At neutral pH, canonical histidine favors the τ-tautomer (protonation at N3) over the π-tautomer in a roughly 4:1 ratio[1]. Density Functional Theory (DFT) calculations and crystallographic data reveal that 2-FHis overwhelmingly favors the τ-tautomer (approx. 94:6 ratio)[1]. In contrast, its regioisomer, 4-fluoro-histidine (4-FHis), exclusively adopts the π-tautomer[1].

These electronic shifts also manifest in distinct Nuclear Magnetic Resonance (NMR) signatures. Upon protonation, the 19F signal of 2-FHis exhibits a deshielded (downfield) chemical shift due to a decrease in charge density on the fluorine atom[4]. Conversely, 4-FHis demonstrates an anomalous shielded (upfield) shift upon protonation, highlighting the complex interplay of diamagnetic and paramagnetic shielding effects in fluorinated heterocycles[5].

Table 1: Comparative Physicochemical Properties of Histidine and Fluorinated Analogues
Amino AcidSide-Chain pKaDominant Tautomer (Neutral pH)19F Chemical Shift Response to Protonation
L-Histidine ~6.0τ-tautomer (~80%)N/A
2-Fluoro-Histidine ~1.0 - 1.2τ-tautomer (~94%)Deshielded (Downfield)
4-Fluoro-Histidine ~1.7 - 2.0π-tautomer (~100%)Shielded (Upfield)

Experimental Determination of 2-FHis pKa

The precise determination of the pKa of 2-FHis relies heavily on NMR titration, which offers high sensitivity and the ability to monitor specific atomic environments without the interference common to potentiometric methods[6].

NMR_Workflow n1 Sample Prep (2-FHis + D2O) n2 pH Titration (pH 0.5 to 4.0) n1->n2 n3 NMR Acquisition (19F & 1H Spectra) n2->n3 n4 Data Extraction (δ vs. pH) n3->n4 n5 Curve Fitting (pKa ≈ 1.2) n4->n5

Caption: Workflow for determining 2-FHis pKa via NMR titration.

Protocol 1: Self-Validating NMR-Based pKa Determination
  • Step 1: Sample Preparation. Dissolve 2-FHis in a D2O/H2O mixture (10:90) to a final concentration of 1-5 mM. Add 0.1% Trifluoroacetic acid (TFA) as an internal 19F reference and DSS for 1H referencing.

    • Causality & Validation: D2O provides the necessary lock signal for the spectrometer. Maintaining a low analyte concentration prevents aggregation-induced chemical shift artifacts. The internal standards (TFA/DSS) create a self-validating baseline, ensuring that any observed chemical shift is strictly due to the protonation state of the analyte, not magnetic field drift.

  • Step 2: pH Adjustment. Aliquot the sample and adjust the pH of each aliquot from 0.5 to 4.0 using dilute HCl or NaOH.

    • Causality: Because the target pKa is ~1.2, the titration curve must capture the asymptotic plateaus at pH < 0.5 (fully protonated) and pH > 2.5 (fully deprotonated) to ensure accurate non-linear regression.

  • Step 3: NMR Acquisition. Acquire 19F and 1H NMR spectra at a strictly regulated constant temperature (e.g., 298 K).

    • Causality: Acid dissociation constants are highly temperature-dependent. Strict thermal regulation ensures thermodynamic consistency across all data points.

  • Step 4: Data Processing & Fitting. Extract the chemical shift (δ) of the 19F signal. Plot δ versus pH and fit the data to the Henderson-Hasselbalch equation to extract the precise pKa value.

Application: Probing pH-Dependent Conformational Changes

Because 2-FHis resists protonation at pH values where wild-type histidine would normally protonate (e.g., pH 5.0–6.0), it serves as a "protonation-dead" structural analog[7]. A landmark application of this property is the study of the Anthrax toxin Protective Antigen (PA)[8].

During pathogenesis, PA binds to host receptors, undergoes proteolytic cleavage to form a prepore, and is endocytosed[3]. The acidic environment of the endosome triggers a conformational change from the prepore to a membrane-spanning pore, allowing the translocation of lethal and edema factors[8]. It was long hypothesized that histidine protonation triggered this prepore-to-pore conversion[7].

By biosynthetically incorporating 2-FHis into PA, researchers created a variant (2-FHisPA) that could not be protonated at endosomal pH[7]. Experimental results demonstrated that while the 2-FHis-prepore could still undergo the conformational change to a pore at low pH, the resulting pore was defective in translocating the toxic factors[7]. Furthermore, when bound to the host cellular receptor, the combination of fluorination and receptor binding completely blocked the low pH-induced pore formation[3]. This proved that while histidine protonation is not the sole trigger for prepore-to-pore conversion in isolation, it is critical for receptor release and in vivo toxin translocation[3][7].

Anthrax_PA cluster_wt Wild-Type PA cluster_mut 2-FHis Substituted PA wt_prepore Prepore (pH 7.4) His Protonated at pH 5 wt_pore Pore Formation & Translocation wt_prepore->wt_pore pH Drop mut_prepore Prepore (pH 7.4) No Protonation at pH 5 mut_pore Pore Formed Translocation Blocked mut_prepore->mut_pore pH Drop

Caption: Logical mapping of 2-FHis substitution effects on Anthrax PA pore formation.

Protocol 2: Biosynthetic Incorporation of 2-FHis into Target Proteins
  • Step 1: Strain Preparation. Transform a histidine auxotrophic E. coli strain with the expression plasmid for the target protein (e.g., Anthrax PA).

    • Causality: Auxotrophy ensures that the bacteria cannot synthesize native histidine, forcing the translational machinery to rely entirely on the exogenously supplemented 2-FHis analogue.

  • Step 2: Culture and Depletion. Grow cells in minimal media supplemented with native histidine until OD600 reaches 0.6. Centrifuge, wash, and resuspend the pellet in histidine-free minimal media.

    • Causality: This depletion step starves the cells of native histidine, clearing the intracellular amino acid pools to prevent competitive incorporation.

  • Step 3: Analogue Supplementation and Induction. Add 2-FHis (1-2 mM) to the depleted culture. Incubate for 30 minutes prior to inducing protein expression with IPTG.

    • Causality: The 30-minute pre-incubation ensures that the host's aminoacyl-tRNA synthetases are fully loaded with 2-FHis before the translational burst, maximizing incorporation efficiency.

  • Step 4: Purification and Validation. Purify the protein using standard affinity chromatography. Validate the incorporation efficiency using intact mass spectrometry (ESI-TOF).

    • Validation: Each 2-FHis substitution adds exactly +18 Da (Fluorine replacing Hydrogen) to the total protein mass. Mass spectrometry provides a definitive, self-validating metric of the labeling efficiency, ensuring the integrity of downstream functional assays.

Conclusion

The strategic fluorination of histidine at the C2 position yields a powerful biophysical tool. By exploiting the inductive effects of fluorine to depress the side-chain pKa to ~1.2, researchers can seamlessly decouple histidine protonation from other pH-dependent variables in complex protein systems. Supported by rigorous NMR validation and biosynthetic incorporation techniques, 2-FHis remains a gold standard for interrogating the mechanistic underpinnings of membrane protein dynamics and enzyme catalysis.

References

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications Walsh Medical Media URL
  • The Biophysical Probes 2-fluorohistidine and 4-fluorohistidine: Spectroscopic Signatures and Molecular Properties PMC - NIH URL
  • James G.
  • Evidence that histidine protonation of receptor-bound anthrax protective antigen is a trigger for pore formation PMC - NIH URL
  • Effect of 2-fluorohistidine labeling of the anthrax protective antigen on stability, pore formation, and translocation PubMed - NIH URL
  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues ResearchGate / PMC URL
  • University of East Anglia (UEA)

Sources

Exploratory

An In-depth Technical Guide on the Role of the Boc Protecting Group in Amino Acid Synthesis

For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. In the intricate world of peptide synthesis, the strategic use of protecting groups is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. In the intricate world of peptide synthesis, the strategic use of protecting groups is a cornerstone of success. This guide provides a deep dive into the theory and application of one of the most pivotal tools in the synthetic chemist's arsenal: the tert-butyloxycarbonyl (Boc) protecting group. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical workflows that ensure the synthesis of high-purity peptides.

The Fundamental Chemistry of the Boc Group: A Tale of Stability and Selective Lability

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group for amines.[1][2][3] Its widespread use in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), stems from a crucial balance: it is robust enough to withstand a variety of reaction conditions, yet can be removed selectively under mild acidic conditions.[1][4][5]

Key Chemical Properties:

  • Stability: The Boc group is stable to most bases, nucleophiles, and catalytic hydrogenation conditions.[1][5][6] This stability is essential during the peptide coupling steps, where the N-terminus of the growing peptide chain must remain blocked to prevent unwanted side reactions and ensure the correct amino acid sequence.[7]

  • Acid Lability: The Boc group is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA).[4][5][8] This selective removal is the lynchpin of the Boc protection strategy in SPPS.

This dichotomy in reactivity allows for an "orthogonal" protection strategy, where different classes of protecting groups can be removed under distinct conditions without affecting others.[9][][11] For instance, the acid-labile Boc group is orthogonal to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, another cornerstone of peptide synthesis.[1][6]

The Mechanism of Boc Protection

The introduction of the Boc group onto the α-amino group of an amino acid is a nucleophilic acyl substitution reaction. The most common reagent for this purpose is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[12]

The reaction is typically carried out in the presence of a base, which deprotonates the amino group, thereby increasing its nucleophilicity and facilitating the attack on one of the carbonyl carbons of (Boc)₂O.[3][13] The mechanism proceeds as follows:

  • The amine nitrogen attacks a carbonyl carbon of di-tert-butyl dicarbonate.[14]

  • This leads to the formation of a tetrahedral intermediate.

  • The intermediate collapses, expelling a tert-butyl carbonate leaving group.[14]

  • This unstable leaving group subsequently decomposes into carbon dioxide (CO₂) and tert-butanol.[14]

Boc_Protection_Mechanism

The Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that leverages the stability of the resulting tert-butyl cation.[2][8][15] Trifluoroacetic acid (TFA) is the reagent of choice due to its efficacy and volatility, which simplifies its removal after the reaction.[8]

The deprotection mechanism unfolds in these steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[4][8] This makes the carbonyl carbon more electrophilic.

  • Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[8][15]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[8]

Boc_Deprotection_Mechanism

A critical consideration during deprotection is the fate of the highly reactive tert-butyl cation. This electrophile can react with nucleophilic amino acid side chains, such as those of tryptophan and methionine, leading to undesired byproducts.[16][17] To mitigate this, "scavengers" like anisole, thioanisole, or dithiothreitol (DTT) are added to the deprotection solution to trap the tert-butyl cation.[3]

Boc-Based Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow

The Boc/Benzyl (Bzl) strategy is a classical and robust approach to SPPS.[18] In this method, the temporary Nα-amino protection is provided by the Boc group, while more permanent side-chain protection is typically afforded by benzyl-based groups.[16] The entire process is a cycle of deprotection, neutralization, and coupling, repeated for each amino acid in the sequence.[13][16]

SPPS_Cycle

Experimental Protocols
2.1.1. Protocol for N-Boc Protection of an Amino Acid (Solution Phase)

This protocol describes a general procedure for the Boc protection of a free amino acid.

Materials:

  • Amino Acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane and Water (or other suitable solvent mixture)

  • 1M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in an aqueous solution of a base like sodium hydroxide or triethylamine to deprotonate the amino group.[13]

  • In a separate flask, dissolve di-tert-butyl dicarbonate in an organic solvent such as dioxane or THF.[13]

  • Slowly add the (Boc)₂O solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[5]

  • Extract the N-Boc protected amino acid with ethyl acetate.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]

ParameterConditionRationale
Boc Source Di-tert-butyl dicarbonate ((Boc)₂O)Efficient and widely available reagent for Boc protection.[13]
Base NaOH, Na₂CO₃, or TEADeprotonates the amino group to enhance its nucleophilicity.[13]
Solvent Dioxane/Water, THF/Water, Acetone/WaterA mixed solvent system is used to dissolve both the polar amino acid and the nonpolar (Boc)₂O.[13]
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate.
2.1.2. Protocol for N-Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the N-terminal Boc group from a resin-bound peptide.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., anisole, thioanisole) - if required

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM in a suitable reaction vessel.

  • Drain the solvent.

  • Add a solution of 50% TFA in DCM to the resin.[16] A scavenger may be included in this cleavage cocktail.[8]

  • Agitate the mixture at room temperature for approximately 20-30 minutes.[19]

  • Filter the resin and collect the filtrate.

  • Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group byproducts.[19]

  • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIPEA in DMF until the resin is no longer acidic.[19]

  • Wash the resin again with DMF to remove excess DIPEA. The resin is now ready for the next coupling step.

ParameterConditionRationale
Deprotection Reagent 50% TFA in DCMA moderately strong acidic condition that selectively cleaves the Boc group without affecting most benzyl-based side-chain protecting groups or the resin linkage.[16]
Reaction Time 20-30 minutesSufficient for complete deprotection without significant side reactions.
Neutralization Reagent 5-10% DIPEA in DMFA non-nucleophilic base to deprotonate the N-terminal amine salt, preparing it for the subsequent coupling reaction.
Monitoring the Reaction: The Kaiser Test

A crucial aspect of SPPS is ensuring that each coupling reaction goes to completion. The Kaiser test, or ninhydrin test, is a highly sensitive qualitative method for detecting the presence of free primary amines on the resin.[20][21][22]

  • Positive Result (Intense Blue Color): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[20][21] In this case, a recoupling step is necessary.

  • Negative Result (Yellow/Colorless): Indicates the absence of free primary amines, suggesting that the coupling reaction is complete.[20]

It is important to note that the Kaiser test is not reliable for N-terminal proline residues, which are secondary amines.[20][21] In such cases, alternative tests like the isatin or chloranil test should be used.[20]

Side-Chain Protection: The Principle of Orthogonality

While the Boc group protects the α-amino group, the reactive side chains of many amino acids must also be protected to prevent unwanted side reactions during peptide synthesis.[7][] The choice of side-chain protecting groups is critical and must be "orthogonal" to the Nα-Boc group, meaning they must be stable to the conditions used for Boc group removal (TFA) and only be removed during the final cleavage step.[7][]

In the Boc/Bzl strategy, side-chain protecting groups are typically benzyl-based and are removed simultaneously with the cleavage of the peptide from the resin using a very strong acid, such as anhydrous hydrogen fluoride (HF).[16][23]

Amino AcidSide-Chain FunctionalityCommon Boc/Bzl Protecting Group
Aspartic Acid, Glutamic AcidCarboxylBenzyl (Bzl)
Lysine, OrnithineAmino2-Chlorobenzyloxycarbonyl (2-Cl-Z)
TyrosinePhenolic Hydroxyl2,6-Dichlorobenzyl (2,6-diCl-Bzl)
CysteineThiol4-Methylbenzyl (Meb)
ArginineGuanidiniumTosyl (Tos)
HistidineImidazoleDinitrophenyl (DNP)

Conclusion: The Enduring Legacy of the Boc Group

The tert-butyloxycarbonyl protecting group has been a workhorse in peptide synthesis for decades, and for good reason. Its unique combination of stability and selective acid lability provides a robust and reliable platform for the construction of complex peptides. A thorough understanding of the mechanisms of Boc protection and deprotection, the nuances of the Boc/Bzl SPPS workflow, and the principles of orthogonal side-chain protection is essential for any scientist engaged in the art and science of peptide synthesis. By mastering these fundamentals, researchers can confidently and efficiently create the peptides that drive innovation in medicine, biology, and materials science.

References
  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Vilaseca, L., & Bardaji, E. (1995). Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis. Journal of Chemical Education, 72(9), 838. [Link]

  • Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

  • Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Fields, G. B. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Otvos, L. Jr., & Wade, J. D. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1146, 33-44. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. [Link]

  • Open Access Pub. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1184. [Link]

  • El-Faham, A., & El-Sayed, N. S. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-6. [Link]

  • CSBio. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). [Link]

  • Bougrin, K., El-Messaoudi, M., & Soufiaoui, M. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTec. N-Terminal Deprotection; Boc removal. [Link]

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Foundational

2-Fluoro-Histidine: A Non-Canonical Amino Acid for Mechanistic Probing and Advanced Protein Engineering

Executive Summary The expansion of the genetic code through non-canonical amino acids (ncAAs) has revolutionized protein engineering. Among these, 2-fluoro-histidine (2-FHis) stands out as a powerful biophysical probe.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The expansion of the genetic code through non-canonical amino acids (ncAAs) has revolutionized protein engineering. Among these, 2-fluoro-histidine (2-FHis) stands out as a powerful biophysical probe. By introducing a single highly electronegative fluorine atom at the C2 position of the imidazole ring, researchers can drastically alter the physicochemical properties of the residue without introducing significant steric bulk. This whitepaper provides an in-depth technical analysis of 2-FHis, detailing its thermodynamic properties, 19F NMR applications, and a field-proven protocol for its biosynthetic incorporation.

Physicochemical Foundations: The Inductive Effect of Fluorination

Histidine is unique among canonical amino acids because the pKa of its imidazole side chain (~6.0) is near physiological pH, allowing it to act as both a proton donor and acceptor in enzymatic active sites and pH-sensing domains.

When fluorine is substituted at the C2 position, its strong electron-withdrawing inductive effect pulls electron density away from the nitrogen atoms in the imidazole ring. This stabilizes the unprotonated state, resulting in a dramatic drop in the side-chain pKa from ~6.0 to approximately 1.0–1.2[1]. Consequently, 2-FHis remains unprotonated even in highly acidic endosomal environments (pH ~5.0).

Furthermore, fluorination dictates the tautomeric preference of the imidazole ring. While wild-type histidine exists as a mixture of tautomers, 2-FHis predominantly forms the τ-tautomer at neutral pH, whereas its isomer, 4-fluorohistidine, exclusively forms the π-tautomer[2].

Quantitative Data Summary
PropertyWild-Type Histidine2-Fluoro-Histidine (2-FHis)4-Fluoro-Histidine (4-FHis)
Side-Chain pKa ~6.0~1.0 - 1.2~1.7
Protonation at pH 5.0 Yes (Predominantly cationic)No (Neutral)No (Neutral)
Dominant Tautomer (pH 7) Mixed (τ and π)τ-tautomerπ-tautomer
Isosteric Profile BaselineHighly isosteric to WTHighly isosteric to WT
19F NMR Sensitivity N/AHigh (100% natural abundance)High (100% natural abundance)

Table 1: Comparative physicochemical properties of histidine and its fluorinated analogs.

Mechanistic Probing: Decoding the Anthrax Toxin Pathway

The extreme pKa shift of 2-FHis makes it an elegant tool for probing pH-dependent protein conformational changes. A landmark application of this is the study of the Anthrax Protective Antigen (PA), the B component of the anthrax toxin[3].

During pathogenesis, PA binds to host cellular receptors and forms a heptameric or octameric "prepore." Upon endocytosis, the acidic environment of the endosome (pH ~5.0) triggers a massive conformational change, converting the prepore into a membrane-spanning pore that translocates toxic enzymes into the cytosol[4].

For years, it was hypothesized that the protonation of specific histidine residues triggered this prepore-to-pore transition. To test this, researchers globally replaced the histidine residues in PA with 2-FHis[5]. Because 2-FHis cannot be protonated at pH 5.0, the 2-FHis-labeled PA successfully bound to receptors but was completely arrested in the prepore state, failing to form a pore[4]. This provided definitive proof that histidine protonation is the mechanistic trigger for anthrax toxin pore formation.

G PA Anthrax PA (Prepore) Endosome Endosomal Acidification (pH ~5.0) PA->Endosome WT_His Wild-Type Histidine (pKa ~6.0) Endosome->WT_His F_His 2-Fluoro-Histidine (pKa ~1.0) Endosome->F_His Protonation His Protonation (Trigger) WT_His->Protonation NoProtonation No Protonation (Blocked) F_His->NoProtonation Pore Membrane Pore Formation (Toxicity) Protonation->Pore NoPore Prepore Arrested (Therapeutic/Vaccine) NoProtonation->NoPore

Mechanistic divergence of Anthrax PA pore formation using 2-FHis as a non-canonical probe.

Because the 2-FHis rPA analogue blocks cytotoxicity while maintaining the structural integrity of the prepore, it exhibits dramatically increased stability at acidic pHs and is currently being evaluated as a dominant-negative inhibitor (DNI) and a highly stable candidate for anthrax subunit vaccines[5].

19F NMR Spectroscopy: Tracking Tautomers and Dynamics

Beyond pH sensing, 2-FHis is a premier probe for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine nucleus (19F) is a spin-½ species with 100% natural abundance and a magnetogyric ratio 83% that of a proton. Because there is virtually no background fluorine in biological systems, 19F NMR provides exceptionally clean spectra without the need for complex background subtraction[2].

By incorporating 2-FHis into a target protein, researchers can monitor local protein structure and dynamics. The 19F chemical shifts are highly sensitive to the local microenvironment, allowing scientists to track tautomeric equilibrium, hydrogen bonding, and solvent accessibility in real-time during enzymatic reactions or ligand binding events[2].

Experimental Methodology: Residue-Specific Incorporation

While site-specific incorporation (via amber suppression) is ideal for single-residue studies, probing global conformational changes—such as the Anthrax PA transition—requires the global replacement of all histidines. This is achieved using a residue-specific biosynthetic approach utilizing a histidine-auxotrophic E. coli strain (e.g., UTH780)[4].

Causality and Experimental Design

The core logic of this protocol relies on starvation. By growing auxotrophic cells in a medium with a strictly limiting amount of canonical histidine, the cells reach a target density just as the natural amino acid is exhausted. Washing the cells removes any residual trace of endogenous histidine. When the cells are resuspended in a medium containing only 2-FHis and expression is induced, the translational machinery is forced to utilize the fluorinated analog, achieving >95% incorporation efficiency[4].

Self-Validating Protocol: Auxotrophic Expression of 2-FHis Proteins

Step 1: Initial Growth in Limiting Conditions

  • Inoculate the histidine-auxotrophic E. coli strain into defined minimal media (e.g., M9) supplemented with all canonical amino acids except histidine.

  • Add a tightly controlled, limiting concentration of wild-type L-histidine (typically 0.05–0.1 mM).

  • Grow the culture at 37°C until the Optical Density (OD600) plateaus (usually around 0.8–1.0), indicating the complete depletion of endogenous histidine.

Step 2: Depletion and Washing (The Causality Step) 4. Harvest the cells via gentle centrifugation (4000 x g for 15 minutes at 4°C). 5. Wash the cell pellet twice with cold, sterile M9 minimal media (lacking histidine) to rigorously purge any residual intracellular or extracellular wild-type histidine.

Step 3: ncAA Supplementation and Induction 6. Resuspend the washed pellet in fresh M9 minimal media supplemented with 1–2 mM of 2-fluoro-L-histidine. 7. Self-Validation Control: Aliquot a small volume of the resuspended cells into a separate flask without adding 2-FHis. 8. Induce protein expression in both the experimental and control flasks using 1 mM IPTG. Incubate for 4–6 hours at 30°C.

  • Validation Check: The control flask must show negligible protein expression upon SDS-PAGE analysis. If protein is expressed in the control, the wash step failed, and wild-type histidine remains in the system.

Step 4: Harvest and Mass Spectrometry Validation 9. Harvest the cells, lyse via sonication, and purify the target protein using standard affinity chromatography (e.g., Ni-NTA, provided the His-tag tolerates fluorination, though alternative tags like Strep-tag are recommended to avoid affinity loss). 10. Confirm the incorporation efficiency via Electrospray Ionization Mass Spectrometry (ESI-MS). A mass shift of +18 Da per histidine residue confirms successful fluorine substitution.

Workflow Step1 1. Cell Growth Limiting His Step2 2. Depletion Wash Cells Step1->Step2 Step3 3. ncAA Addition Add 2-F-His Step2->Step3 Step4 4. Induction Add IPTG Step3->Step4 Step5 5. Validation Mass Spec Step4->Step5

Step-by-step workflow for residue-specific incorporation of 2-FHis via auxotrophic depletion.

Conclusion

2-Fluoro-histidine is far more than a structural anomaly; it is a precision engineering tool. By decoupling the steric profile of histidine from its thermodynamic protonation state, 2-FHis allows researchers to isolate the exact chemical triggers of complex biological machineries. Whether utilized for high-resolution 19F NMR structural tracking or the development of hyper-stable dominant-negative vaccines, 2-FHis represents a critical asset in the modern protein engineer's toolkit.

References

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applic
  • The Biophysical Probes 2-fluorohistidine and 4-fluorohistidine: Spectroscopic Signatures and Molecular Properties Semantic Scholar
  • James G.
  • Comparison of the structural stability and dynamic properties of recombinant anthrax protective antigen and its 2-fluorohistidine-labeled analogue NIH Public Access / Journal of Pharmaceutical Sciences
  • Evidence that histidine protonation of receptor-bound anthrax protective antigen is a trigger for pore form

Sources

Exploratory

Unveiling the Perturbation: A Technical Guide to the Biological Significance of 2-Fluoro-Histidine Incorporation

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic substitution of a single hydrogen atom with fluorine in the essential amino acid histidine creates 2-fluoro-L-histidine (2-FHis), a p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic substitution of a single hydrogen atom with fluorine in the essential amino acid histidine creates 2-fluoro-L-histidine (2-FHis), a powerful tool for dissecting and manipulating biological systems. This technical guide provides a comprehensive overview of the synthesis, incorporation, and profound biological significance of 2-FHis. We will explore the unique physicochemical properties imparted by the fluorine atom, the methodologies for its site-specific or global incorporation into proteins, and the subsequent impact on protein structure, function, and dynamics. This guide will serve as a definitive resource for researchers seeking to leverage 2-FHis as a sophisticated probe in enzymology, a modulator of protein stability, and a novel component in the design of therapeutic agents.

Introduction: The Subtle Power of a Single Atom

Histidine, with its imidazole side chain, plays a multifaceted role in protein structure and function, acting as a proton donor and acceptor, a metal ligand, and a key component of catalytic triads.[1] The introduction of a highly electronegative fluorine atom at the C-2 position of the imidazole ring creates 2-fluoro-L-histidine (2-FHis), an isosteric analog with dramatically altered electronic properties.[2][3] This seemingly minor modification provides a powerful tool to probe and modulate biological systems with minimal steric perturbation. This guide delves into the core principles and practical applications of 2-FHis incorporation, providing researchers with the foundational knowledge to harness its unique capabilities.

Physicochemical Properties of 2-Fluoro-L-Histidine: An Electronically Distinct Analog

The defining characteristic of 2-FHis lies in the significant alteration of the imidazole ring's electronic properties due to the high electronegativity of the fluorine atom.[2] This inductive effect has several critical consequences for its behavior in biological systems.

pKa Perturbation

The most striking feature of 2-FHis is the dramatic reduction of its side-chain pKa to approximately 1.0-1.5, a substantial shift from the normal value of around 6.0 for histidine.[3][4] This profound change means that at physiological pH, the imidazole ring of an incorporated 2-FHis residue will be predominantly in its neutral form, significantly altering its capacity for proton transfer and electrostatic interactions.

Spectroscopic Signature: ¹⁹F NMR

The presence of the fluorine atom provides a unique spectroscopic handle for non-invasive monitoring of protein structure and dynamics using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local microenvironment, providing a powerful method to probe conformational changes, ligand binding events, and protein-protein interactions.[5][6]

Structural Alterations

Crystallographic studies of 2-FHis reveal subtle but significant changes in bond lengths and angles within the imidazole ring compared to native histidine.[3] The electron-withdrawing nature of fluorine leads to a shortening of the bond between the proximal ring nitrogen and the fluorine-substituted carbon, indicating an increase in π-bond character.[3][7]

PropertyL-Histidine2-Fluoro-L-HistidineReference
Side-chain pKa~6.0~1.0 - 1.5[3][4]
Tautomeric Preference (Neutral pH)τ-tautomer favoredPrimarily τ-tautomer[5][6][8]
Key Bond Length (N-C2)~1.327 Å~1.292 Å[3]

Incorporation of 2-Fluoro-Histidine into Proteins

The utility of 2-FHis as a biological probe is contingent on its successful incorporation into a protein of interest. This can be achieved through two primary methodologies: biosynthetic incorporation and chemical synthesis.

Biosynthetic Incorporation

This approach leverages the cell's natural protein synthesis machinery.[8][9] By providing 2-FHis in the growth medium of an auxotrophic E. coli strain that cannot synthesize histidine, the fluorinated analog can be incorporated in place of histidine during protein expression.[8][10] Studies have shown that 2-FHis can be successfully incorporated into proteins expressed in E. coli and even in murine models in vivo.[8][11]

Biosynthetic_Incorporation cluster_cell Host Cell (e.g., E. coli) 2-FHis 2-Fluoro-Histidine (in media) tRNA_Synthetase Aminoacyl-tRNA Synthetase 2-FHis->tRNA_Synthetase Activation Charged_tRNA 2-FHis-tRNAHis tRNA_Synthetase->Charged_tRNA tRNA_His tRNAHis tRNA_His->tRNA_Synthetase Ribosome Ribosome Charged_tRNA->Ribosome Protein Nascent Polypeptide with 2-FHis Ribosome->Protein mRNA mRNA mRNA->Ribosome Translation F19_NMR_Application cluster_protein Protein with 2-FHis Protein_Unbound Unbound State (¹⁹F Signal at δ₁) NMR_Spectrometer ¹⁹F NMR Spectrometer Protein_Unbound->NMR_Spectrometer Protein_Bound Bound State (¹⁹F Signal at δ₂) Protein_Bound->NMR_Spectrometer Ligand Ligand Spectrum ¹⁹F NMR Spectrum (Chemical Shift Change) NMR_Spectrometer->Spectrum Protein_UnboundLigand Protein_UnboundLigand Protein_UnboundLigand->Protein_Bound Binding Event

Caption: Using ¹⁹F NMR to monitor ligand binding.

Modulating Protein Stability

The incorporation of fluorinated amino acids can influence protein stability, an effect known as "fluoro-stabilization". [12]While the impact of 2-FHis on the stability of a given protein is context-dependent, it offers a potential avenue for engineering more robust proteins for therapeutic or industrial applications.

Drug Development and Chemical Biology

2-FHis has shown promise in the realm of drug development. For instance, it has demonstrated antimalarial activity against Plasmodium falciparum and can inhibit protein synthesis, leading to antiviral and antimetabolic effects. [4][7]The ability to incorporate 2-FHis into peptides and proteins also opens up possibilities for creating novel biomaterials and therapeutic peptides with enhanced properties. [13]

Experimental Protocols

Protocol for Biosynthetic Incorporation of 2-FHis in E. coli
  • Strain Selection: Utilize a histidine auxotrophic E. coli strain (e.g., BL21(DE3) hisG⁻).

  • Media Preparation: Prepare a minimal medium (e.g., M9) supplemented with all essential amino acids except histidine.

  • Starter Culture: Grow a starter culture of the auxotrophic strain overnight in a rich medium (e.g., LB).

  • Inoculation and Growth: Inoculate the minimal medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches ~0.6-0.8.

  • Induction and 2-FHis Addition: Induce protein expression (e.g., with IPTG) and simultaneously add 2-fluoro-L-histidine to the culture medium at a final concentration of 50-100 mg/L.

  • Harvesting and Purification: Continue to grow the culture for several hours post-induction, then harvest the cells and purify the protein of interest using standard chromatographic techniques.

  • Verification of Incorporation: Confirm the incorporation of 2-FHis using mass spectrometry or ¹⁹F NMR.

Future Perspectives

The incorporation of 2-fluoro-histidine represents a mature yet continually evolving field of research. Future directions include the development of more efficient and site-specific incorporation methods, particularly in mammalian cells, and the expansion of its application in in-cell NMR studies. [14]The unique properties of 2-FHis will undoubtedly continue to provide novel insights into complex biological processes and pave the way for the design of next-generation protein therapeutics and diagnostics.

References

  • Kasireddy, C., Ellis, J. M., Bann, J. G., & Mitchell-Koch, K. R. (2017). The biophysical probes 2-fluorohistidine and 4-fluorohistidine: spectroscopic signatures and molecular properties. Scientific Reports, 7(1), 42521.
  • Mitchell-Koch, K. R., & Bann, J. G. (2014). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of Magnetic Resonance, 241, 65-71.
  • Andra, K. K., Bullinger, J. C., Bann, J. G., & Eichhorn, D. M. (2010). 2-Fluoro-l-histidine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2713.
  • Kasireddy, C., Ellis, J. M., Bann, J. G., & Mitchell-Koch, K. R. (2017). The Biophysical Probes 2-fluorohistidine and 4-fluorohistidine: Spectroscopic Signatures and Molecular Properties. Scientific Reports, 7, 42521.
  • Srivastava, A. K., & Misra, N. (2013). Biological Activity, Hydrogen Bonding and Natural Bonding Orbital Analyses of 2-fluoro L-histidine: A Computational Study.
  • Andra, K. K., Bullinger, J. C., Bann, J. G., & Eichhorn, D. M. (2010). 2-Fluoro-l-histidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2713.
  • Hsieh, T. H., Fan, C., & Wang, L. (2014). Probing the Catalytic Charge-Relay System in Alanine Racemase with Genetically Encoded Histidine Mimetics. ACS Chemical Biology, 9(5), 1045–1049.
  • Creveling, C. R., Padgett, W. L., McNeal, E. T., Cohen, L. A., & Kirk, K. L. (1992). Incorporation of 2-fluorohistidine in murine protein in vivo. Life Sciences, 51(15), 1197–1204.
  • Kasireddy, C., Ellis, J. M., Bann, J. G., & Mitchell-Koch, K. R. (2017). The Biophysical Probes 2-fluorohistidine and 4-fluorohistidine: Spectroscopic Signatures and Molecular Properties. Scientific Reports, 7, 42521.
  • Sharma, K. K., Sharma, K., Rao, K., Sharma, A., & Jain, R. (2019). Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. Journal of Peptide Science, 25(11), e3208.
  • The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. (n.d.). Retrieved from [Link]

  • Srivastava, A. K., & Misra, N. (2013).
  • McLeod, M. D., & CIA, C. S. I. R. O. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 68(1), 9-12.
  • McLeod, M. D. (2015). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 68(1), 9.
  • Costantino, G., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. bioRxiv.
  • Kuipers, A., & van der Donk, W. A. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 159.

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Protocols & Analytical Methods

Method

Synthesis Protocol for (S)-N-Boc-2-fluoro-histidine: A Comprehensive Guide

Executive Summary The incorporation of fluorinated amino acids into peptides is a powerful strategy for probing protein-protein interactions, enzyme kinetics, and membrane dynamics. (S)-2-Fluoro-histidine (2-FHis) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated amino acids into peptides is a powerful strategy for probing protein-protein interactions, enzyme kinetics, and membrane dynamics. (S)-2-Fluoro-histidine (2-FHis) is a highly specialized isosteric analogue of natural L-histidine. This application note details the end-to-end synthesis of the solid-phase peptide synthesis (SPPS) ready derivative, (S)-N-Boc-2-fluoro-histidine . By leveraging the photochemical Schiemann reaction and the unique electronic properties of the fluorinated imidazole ring, this protocol provides a highly regioselective, self-validating workflow for drug development professionals and synthetic biochemists.

Mechanistic Causality & Structural Rationale

As a Senior Application Scientist, it is critical to understand why these specific synthetic routes are chosen, rather than just executing the steps. The synthesis relies on two fundamental chemical phenomena:

1. The Photochemical Schiemann Reaction Traditional thermal dediazoniation (the standard Balz-Schiemann reaction) fails when applied to imidazoles. Heating the diazonium tetrafluoroborate salt of an imidazole in an aqueous acidic medium predominantly results in nucleophilic attack by water, yielding 2-hydroxy-histidine instead of the fluorinated product. To bypass this, we utilize a photochemical Schiemann reaction 1 originally developed by Kirk and Cohen 2. By irradiating the diazonium intermediate with UV light at sub-zero temperatures, the C-N2 bond is rapidly cleaved. This generates a highly reactive aryl cation that is immediately trapped by the abundant fluoride ions (from the HBF4 solvent) before water can intervene.

2. Inductive Effects & Regioselective Boc Protection In standard L-histidine, the imidazole side-chain has a pKa of ~6.0. During N-alpha Boc protection under basic conditions, the imidazole nitrogens are highly nucleophilic, often leading to unwanted di-Boc formation. However, substituting a highly electronegative fluorine atom at the C2 position drastically pulls electron density away from the ring [[3]](). This increases the π-bond character of the proximal N-C bond 4 and plummets the side-chain pKa to ~1.2 3. Because the imidazole nitrogens are severely electron-deficient and non-nucleophilic at pH 9.5, Boc anhydride reacts exclusively with the alpha-amine. This eliminates the need for transient side-chain protecting groups.

Data Presentation & Reaction Parameters

Table 1: Physicochemical Impact of C2-Fluorination

PropertyNatural L-Histidine(S)-2-Fluoro-histidineMechanistic Impact / Causality
Side-chain pKa ~6.0~1.2Fluorine's inductive effect prevents physiological protonation 3.
Ring Nucleophilicity HighVery LowEnables highly regioselective N-alpha Boc protection without side-chain masking.
C(6)-N(3) Bond 1.327 Å1.292 ÅShortening indicates increased π-bond character within the imidazole ring [[4]]().
19F NMR Shift N/A~59.8 ppmReferenced to C6F6; serves as an excellent structural/environmental probe 5.

Table 2: Stoichiometry & Reagent Parameters

ReagentEquivalentsFunction in Workflow
(S)-2-Amino-histidine 1.0 eqPrimary starting material for diazotization.
NaNO2 (aq) 1.2 eqNitrosating agent to form the diazonium intermediate.
HBF4 (48% aq) Solvent / ExcessDual role: Acidic medium and dense fluoride ion source.
Boc2O 1.1 eqElectrophile for N-alpha amine protection.
NaOH (1M) Titrated to pH 9.5Deprotonates the alpha-amine (pKa ~9.0) to activate nucleophilicity.

Experimental Workflows

Workflow A 1. Diazotization (S)-2-Amino-histidine + NaNO2 / HBF4 Temp: -10°C to 0°C B 2. Photochemical Dediazoniation UV Irradiation (hv) In situ Fluorination A->B Diazonium Intermediate C 3. Isolation & Purification Ion-Exchange Chromatography Yields (S)-2-Fluoro-histidine B->C -N2, +F- D 4. N-α-Boc Protection Boc2O, NaOH, Dioxane/H2O Selective Alpha-Amine Reaction C->D pKa ~1.2 ensures imidazole inertness E 5. Final Product Extraction (S)-N-Boc-2-fluoro-histidine Ready for SPPS D->E pH adjustment & Extraction

Fig 1. End-to-end synthetic workflow for (S)-N-Boc-2-fluoro-histidine via Photochemical Schiemann.

Phase 1: Photochemical Synthesis of (S)-2-Fluoro-histidine

This phase must be conducted in a photochemical reactor equipped with a quartz cooling jacket to maintain thermal stability of the diazonium salt.

  • Preparation of Diazonium Salt: Dissolve 10 mmol (1.0 eq) of (S)-2-amino-histidine in 40 mL of 48% aqueous fluoroboric acid (HBF4). Cool the solution to -5 °C using a recirculating cryostat.

  • Nitrosation: Slowly add a concentrated aqueous solution of sodium nitrite (NaNO2, 12 mmol, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 0 °C.

    • Self-Validation Check: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Photolysis: Insert a 450 W high-pressure mercury vapor lamp into the quartz jacket. Irradiate the cold diazonium solution while stirring vigorously.

    • Self-Validation Check: Monitor the evolution of nitrogen gas (N2) bubbles. The reaction is complete when gas evolution entirely ceases (typically 2-4 hours).

  • Neutralization & Isolation: Carefully neutralize the highly acidic solution with cold aqueous NH4OH to pH ~5.5. Purify the crude mixture via cation-exchange chromatography (e.g., Dowex 50W), eluting with a dilute NH4OH gradient. Lyophilize the product fractions to obtain (S)-2-fluoro-histidine as a white powder.

Mechanism N1 Ar-NH2 N2 Ar-N2+ BF4- N1->N2 NaNO2 HBF4 N3 Ar+ (Cation) N2->N3 UV (hv) -N2 N4 Ar-F N3->N4 + F- (Fast)

Fig 2. Mechanism of the Photochemical Schiemann Reaction for imidazole fluorination.

Phase 2: Regioselective N-alpha-Boc Protection
  • Solubilization: Dissolve the isolated (S)-2-fluoro-histidine (5 mmol) in a 1:1 mixture of 1M NaOH and 1,4-dioxane (20 mL total volume). Adjust the pH precisely to 9.5 using a pH meter.

  • Boc Addition: Cool the mixture to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc2O, 5.5 mmol, 1.1 eq) dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

    • Self-Validation Check: Perform a Ninhydrin test on a TLC spot of the reaction mixture. The test must transition from purple (indicating free primary amines) to colorless/faint yellow, confirming 100% N-alpha protection.

  • Workup: Evaporate the dioxane under reduced pressure at 30 °C. Acidify the remaining aqueous phase carefully to pH ~3.0 using 1M KHSO4. Caution: Do not over-acidify, as pH < 2 will cleave the Boc group.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the final product, (S)-N-Boc-2-fluoro-histidine.

Analytical Validation Parameters

To ensure the integrity of the final product before utilizing it in solid-phase peptide synthesis, perform the following analytical checks:

  • 19F NMR Spectroscopy: The definitive hallmark of successful C2-fluorination is a distinct singlet in the 19F NMR spectrum. Expect a chemical shift at approximately 59.8 ppm (when referenced to hexafluorobenzene) 5.

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight. The exact mass for C11H16FN3O4 is 273.11 g/mol . Look for the [M+H]+ peak at m/z 274.1.

  • Chiral Integrity: Ensure that the photochemical irradiation did not induce racemization at the alpha-carbon by running chiral HPLC against an established (S)-enantiomer standard.

References

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications Source: Walsh Medical Media (2015) URL:[Link]

  • 2-Fluoro-L-histidine Crystallographic Data Source: Acta Crystallographica Section E Structure Reports Online (2010) URL:[Link]

  • An Enantioselective Synthesis of (S)-4-Fluorohistidine Source: Molecules / PMC - NIH (2008) URL:[Link]

  • Synthesis of 2-fluoro-L-histidine and 2-fluorohistamine, and the halogen lability of 2-fluoroimidazoles Source: Journal of the American Chemical Society (1973) URL:[Link]

Sources

Application

Application Note: Engineering Protein Interfaces and the TME with Fluorinated Histidine

Introduction & Mechanistic Rationale Histidine is a uniquely versatile amino acid, frequently serving as a general acid/base catalyst in enzyme active sites and a coordination hub in metalloproteins due to its physiologi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Histidine is a uniquely versatile amino acid, frequently serving as a general acid/base catalyst in enzyme active sites and a coordination hub in metalloproteins due to its physiological pKa (~6.0). However, this dynamic protonation state can complicate precise structural and mechanistic studies. The strategic incorporation of fluorinated histidine (F-His) analogs—specifically 2-fluoro-L-histidine and 4-fluoro-L-histidine—introduces profound electronic perturbations without adding significant steric bulk.

The Causality of Fluorination: The extreme electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, draining electron density from the imidazole ring. This drastically reduces the basicity of the ring, lowering the pKa to approximately 1.22 for 2-F-His 1 and ~2.0 for 4-F-His 2. Furthermore, fluorination predictably locks the tautomeric state; for instance, 4-F-His exhibits a 99.9% thermodynamic preference for the π -tautomer at physiological temperatures 3. These predictable physicochemical shifts make F-His an invaluable tool for 19F NMR structural probing, peptide drug optimization, and the design of stimuli-responsive nanotherapeutics.

Key Applications in Drug Design and Discovery

A. 19F NMR Conformational Probes in Protein Engineering

Because fluorine has 100% natural isotopic abundance and there is virtually no background fluorine in biological systems, 19F NMR provides exceptionally clean spectra. By biosynthetically incorporating 4-F-His into proteins like Ribonuclease A (RNase A), researchers can monitor pH-dependent conformational changes and assign precise protonation states during catalysis without spectral crowding 3.

B. Tumor Microenvironment (TME) Responsive Nanotherapeutics

The altered pKa of F-His has been ingeniously leveraged to design supramolecular biomimetic nanoaggregates (HFCu NAs). By coordinating fluorinated histidine with copper ions ( Cu2+ ), researchers can create nanoparticles that remain stable at the physiological pH of blood circulation (pH ~7.4) but rapidly disassemble in the acidic tumor microenvironment (pH < 6.5). This disassembly releases Cu2+ to catalyze the generation of reactive oxygen species (ROS), leading to the targeted collapse of the extracellular matrix (ECM) and enhanced drug penetration 4.

C. Peptide Drug Optimization

Replacing standard histidine with F-His in peptide hormones, such as Thyrotropin-Releasing Hormone (TRH), alters receptor binding affinities and improves proteolytic stability. The electron-withdrawing fluorine atom modulates the basicity of the imidazole ring, which is often a critical recognition element for G-protein coupled receptors (GPCRs) 5.

Quantitative Data Summary

PropertyNatural L-Histidine2-Fluoro-L-Histidine4-Fluoro-L-Histidine
Side-Chain pKa ~6.0~1.22 [[1]]()~2.0 2
Tautomeric Preference 80:20 ( τ : π )N3-H ( τ -like)99.9% π -tautomer [[3]]()
19F NMR Shift N/A~59.80 ppm (vs C6​F6​ )Highly sensitive to microenvironment
Primary Application Endogenous catalysispH-dependent equilibria tracking 19F NMR structural probing, TME targeting

Self-Validating Experimental Protocols

Protocol 1: Biosynthetic Incorporation of 4-Fluorohistidine for 19F NMR

Causality Note: Using a histidine auxotrophic E. coli strain prevents the competitive incorporation of natural histidine, ensuring high yield and clean NMR spectra.

Step-by-Step Methodology:

  • Strain Preparation: Transform the expression plasmid containing your target gene into a histidine auxotrophic E. coli strain.

  • Initial Cultivation: Grow cells in M9 minimal media supplemented with 19 amino acids (excluding histidine) and a limiting amount of natural L-histidine (e.g., 0.05 mM) at 37°C until OD600​ reaches 0.8.

  • Histidine Depletion: Centrifuge the culture, wash the pellet twice with PBS to remove residual natural histidine, and resuspend in fresh M9 minimal media lacking histidine.

  • Analogue Supplementation: Add 4-fluoro-L-histidine to a final concentration of 1 mM. Incubate for 30 minutes to allow cellular uptake.

  • Induction: Induce protein expression with IPTG (1 mM) for 4-6 hours.

  • Validation Checkpoint (Self-Validation): Purify the protein using Ni-NTA chromatography. Perform Intact Mass Spectrometry (LC-MS). Acceptance Criteria: >95% mass shift corresponding to the replacement of natural His (+18 Da per F-His residue). Do not proceed to NMR if incorporation is <90%.

  • NMR Acquisition: Buffer exchange into 50 mM Phosphate buffer (pH 7.0), 10% D2​O . Acquire 19F NMR spectra using a fluorine-optimized probe.

G A 1. Auxotrophic Expression (E. coli His- auxotroph) B 2. Histidine Depletion (Shift to minimal media) A->B C 3. 4-F-His Supplementation (Induce protein expression) B->C D 4. Purification & LC-MS (Validation Checkpoint) C->D E 5. 19F NMR Spectroscopy (Conformational Analysis) D->E

Workflow for biosynthetic incorporation of 4-F-His and 19F NMR structural probing.

Protocol 2: Synthesis and Validation of TME-Responsive HFCu NAs

Causality Note: The multivalent interaction between Cu2+ and the fluorinated imidazole ring is perfectly tuned to be stable at pH 7.4 but highly labile at pH 6.0, allowing for precision drug release in the tumor microenvironment 4.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 4-fluoro-L-histidine (10 mM) and CuCl2​ (5 mM) in separate aliquots of deionized water.

  • Coordination Assembly: Slowly add the CuCl2​ solution dropwise into the F-His solution under vigorous magnetic stirring at room temperature.

  • pH Adjustment: Carefully adjust the pH to 7.4 using 0.1 M NaOH to trigger the supramolecular assembly of the nanoaggregates via metal coordination and aromatic packing.

  • Purification: Dialyze the mixture against PBS (pH 7.4) for 24 hours using a 1 kDa MWCO membrane to remove unreacted precursors.

  • Validation Checkpoint 1 (Size & Stability): Measure the hydrodynamic diameter using Dynamic Light Scattering (DLS). Acceptance Criteria: A monodisperse population ~50-100 nm.

  • Validation Checkpoint 2 (TME-Responsiveness): Split the purified HFCu NAs into two aliquots. Adjust one to pH 7.4 and the other to pH 6.0. Incubate at 37°C for 4 hours. Re-measure by DLS. Acceptance Criteria: The pH 7.4 sample must remain intact, while the pH 6.0 sample must show complete loss of the nanoparticle peak (disassembly).

  • In Vitro ROS Assay: Introduce the disassembled pH 6.0 fraction to cancer cell lines (e.g., 4T1) and measure ROS generation using a DCFDA cellular ROS assay kit.

G A F-His + Cu2+ Precursors B Coordination Assembly (pH 7.4) A->B C HFCu Nanoaggregates (Stable in circulation) B->C D Tumor Microenvironment (Acidic pH < 6.5) C->D E Disassembly & Cu2+ Release D->E F ROS Generation & ECM Collapse E->F

Mechanism of TME-responsive HFCu NAs for targeted ROS generation and ECM collapse.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Challenge of Boc-His Racemization in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals The stereochemical integrity of histidine is a critical parameter in the synthesis of peptides, directly influencing their structure, biological activity, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of histidine is a critical parameter in the synthesis of peptides, directly influencing their structure, biological activity, and therapeutic potential. However, the unique imidazole side chain of histidine makes it notoriously susceptible to racemization during the crucial peptide coupling step. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting resource and frequently asked questions (FAQs) to mitigate and avoid the racemization of Boc-His derivatives.

The Root of the Problem: Understanding Histidine Racemization

Histidine's propensity for racemization stems from the basicity of the π-nitrogen (Nπ) in its imidazole ring.[1][2][3][4] During the activation of the carboxyl group for peptide bond formation, this Nπ can act as an intramolecular base, abstracting the proton from the α-carbon.[1][2][4] This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-histidine enantiomers in the peptide sequence.[1][2] This is a distinct mechanism from the oxazolone formation that is a common cause of racemization for many other amino acids.[2][5]

Troubleshooting Guide: Identifying and Resolving Racemization Issues

This section addresses specific experimental observations and provides actionable solutions to minimize racemization of Boc-His derivatives.

Issue 1: High levels of D-His isomer detected in the final peptide after using a standard carbodiimide coupling protocol (e.g., DCC, DIC).

  • Probable Cause: Carbodiimides, when used alone, are known to cause significant racemization of histidine.[2][6][7] They form a highly reactive O-acylisourea intermediate which is susceptible to intramolecular base catalysis by the histidine side chain.[8]

  • Solution:

    • Introduce Additives: The most effective solution is to incorporate additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure.[1][6][9][10][11] These additives react with the O-acylisourea intermediate to form active esters that are less prone to racemization.[12] HOAt is often more effective than HOBt in suppressing racemization.[6][11][12]

    • Optimize Reaction Conditions:

      • Temperature: If possible, perform the coupling of the histidine residue at a lower temperature (e.g., 0°C or room temperature) to reduce the rate of racemization.[1]

      • Pre-activation Time: Minimize the pre-activation time of the Boc-His derivative before adding it to the resin-bound peptide.[1][2][13] A prolonged activation period increases the opportunity for racemization to occur.[1]

Issue 2: Racemization persists even with the use of coupling additives like HOBt.

  • Probable Cause: The choice of base and its stoichiometry can significantly influence racemization.[6][11] Strong or excess tertiary amines, such as diisopropylethylamine (DIPEA), can facilitate the abstraction of the α-proton, promoting racemization.[2][11]

  • Solution:

    • Base Selection: Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2][6][11]

    • Stoichiometry: Use the minimum amount of base necessary to facilitate the coupling reaction.[2]

    • Alternative Coupling Reagents: Consider using phosphonium (e.g., PyBOP, DEPBT) or aminium/uronium (e.g., HBTU, HATU) based coupling reagents, which are generally less prone to causing racemization than carbodiimides alone.[2][6][7] DEPBT is particularly recommended for coupling racemization-prone histidine derivatives.[2][6][13]

Issue 3: Significant racemization is observed when using Boc-His(Trt)-OH.

  • Probable Cause: The trityl (Trt) protecting group is attached to the τ-nitrogen (Nτ) of the imidazole ring, leaving the catalytically active π-nitrogen unprotected.[1][14] While the Trt group offers some steric hindrance, it provides only minor suppression of racemization.[1][15]

  • Solution:

    • Switch to a π-Nitrogen Protecting Group: The most effective strategy is to use a Boc-His derivative with a protecting group on the π-nitrogen.[1][3][4][9][16][17][18] This directly blocks the intramolecular base catalysis responsible for racemization.[17]

      • Boc-His(Boc)-OH: This derivative, with a Boc group on the π-nitrogen, is highly effective at reducing racemization, even at elevated temperatures.[1][3][15][19][20][21]

      • Boc-His(Bom)-OH: The benzyloxymethyl (Bom) group on the π-nitrogen is also very effective in suppressing racemization.[4][17][22][23]

      • Boc-His(Dnp)-OH: The 2,4-dinitrophenyl (Dnp) group is an electron-withdrawing group that reduces the basicity of the imidazole ring, thereby lowering the risk of racemization.[2][22][24][25]

Frequently Asked Questions (FAQs)

Q1: Why is protecting the imidazole side chain of histidine so important?

Protecting the imidazole side chain is crucial for two main reasons. Firstly, it prevents unwanted side reactions, such as acylation of the imidazole ring. Secondly, and most critically for stereochemical integrity, it suppresses racemization by blocking the π-nitrogen from acting as an internal base.[1][3][4][9][22][24]

Q2: Which side-chain protecting group is the best for minimizing racemization of Boc-His derivatives?

Protecting groups on the π-nitrogen of the imidazole ring are significantly more effective at suppressing racemization than those on the τ-nitrogen.[3][4] Derivatives like Boc-His(Boc)-OH and Boc-His(Bom)-OH are excellent choices for minimizing racemization.[1][3][4][17][19][22] While Boc-His(Dnp)-OH also offers good protection, the removal of the Dnp group requires specific nucleophilic conditions.[22][25]

Q3: How do onium salt coupling reagents like HBTU and HATU compare to carbodiimides for Boc-His coupling?

Onium salt reagents (phosphonium and aminium/uronium) generally lead to less racemization than carbodiimides when used alone.[2][6][7] They form active esters with the amino acid, which are less susceptible to racemization. However, the choice of base and reaction conditions remain important factors to control.[1][2] HATU is often considered to result in less epimerization than HBTU.[2]

Q4: Can reaction temperature be used to control histidine racemization?

Yes, higher temperatures can increase the rate of racemization.[1] For particularly sensitive couplings involving histidine, reducing the reaction temperature can be a beneficial strategy to maintain stereochemical purity.[1] This is especially relevant in microwave-assisted peptide synthesis where elevated temperatures are common.[1][15]

Q5: Are there any specific analytical methods to quantify the extent of histidine racemization?

Yes, accurate quantification is essential. The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This involves hydrolyzing the peptide and then separating the D- and L-amino acid enantiomers on a chiral stationary phase.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis, the amino acids are derivatized with a chiral reagent to form diastereomers, which can be separated and quantified by GC-MS.[3]

Experimental Protocols

Protocol 1: Racemization-Suppressed Coupling using DIC/HOAt

This protocol is designed for the coupling of a Boc-His derivative where minimizing racemization is a primary concern.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[2]

  • Deprotection: Perform N-terminal Boc deprotection using standard protocols (e.g., 25-50% trifluoroacetic acid in dichloromethane (DCM)).

  • Washing: Wash the resin thoroughly with DCM, isopropanol, and then DMF.

  • Neutralization: Neutralize the resin with a solution of 5-10% DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Reagent Solution Preparation: In a separate vial, dissolve the Boc-His derivative (2 equivalents relative to resin loading) and HOAt (2 equivalents) in DMF.[2]

  • Activation and Coupling: Add diisopropylcarbodiimide (DIC) (2 equivalents) to the amino acid/HOAt solution. Allow for a brief pre-activation of 1-5 minutes.[2]

  • Reaction: Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours, or until a negative Kaiser test is obtained.[2]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).[2]

Protocol 2: Coupling with HATU

This protocol utilizes a uronium salt-based coupling reagent, which is also effective at minimizing racemization.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes.[2]

  • Deprotection and Washing: Perform N-terminal Boc deprotection and wash the resin as described in Protocol 1.

  • Neutralization and Washing: Neutralize and wash the resin as described in Protocol 1.

  • Reagent Solution Preparation: In a separate vial, dissolve the Boc-His derivative (2 equivalents) and HATU (1.95 equivalents) in DMF.[2]

  • Activation and Coupling: Add DIPEA or NMM (4 equivalents) to the resin, followed immediately by the amino acid/HATU solution.[2]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours, monitoring the reaction progress with the Kaiser test.[2]

  • Washing: Once the reaction is complete, wash the resin as described in Protocol 1.[2]

Data Presentation

Table 1: Comparative Racemization of Histidine Derivatives

Protected Histidine DerivativeSynthesis StrategyCoupling Reagent/Method% D-His (Racemization)Reference
Boc-His(Boc)-OHBoc-SPPSNot SpecifiedLow levels reported (qualitative)[3]
Boc-His(Dnp)-OHBoc-SPPSNot SpecifiedLow levels reported (qualitative)[3]
Boc-His(Trt)-OHBoc-SPPSNot SpecifiedHigher risk of racemization[3]
Boc-His(Bom)-OHBoc-SPPSMixed Anhydride, CDI/HOBt, DCC/HOBt~1% (attributed to starting material)[3]
Fmoc-His(Trt)-OHFmoc-SPPSHATU/DIPEA6.8%[3]
Fmoc-His(Boc)-OHFmoc-SPPSHATU/DIPEA0.18%[3]
Fmoc-His(Trt)-OHFmoc-SPPSTBTU/DIPEA4.5%[3]
Fmoc-His(3-Bum)-OHFmoc-SPPSTBTU/DIPEA< 0.3%[3]
Fmoc-His(Trt)-OHMicrowave (80°C)HCTU/6-Cl-HOBt/DIPEA16.6%[3]
Fmoc-His(MBom)-OHMicrowave (80°C)HCTU/6-Cl-HOBt/DIPEA0.8%[3]

Note: Data is compiled from various studies and direct comparisons should be made with caution, considering the different peptide sequences, coupling reagents, and analytical methods used.[3]

Visualizations

Racemization_Mechanism cluster_0 Activation Step cluster_1 Racemization Pathway Activated_His Activated Boc-His Derivative (e.g., O-acylisourea) Enolate Planar Enolate Intermediate (Achiral) Activated_His->Enolate Intramolecular base catalysis (π-Nitrogen abstracts α-proton) D_His D-His Peptide Enolate->D_His Reprotonation L_His L-His Peptide Enolate->L_His Reprotonation Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Using Carbodiimide Alone? Start->Check_Reagent Add_Additive Add HOBt or HOAt Check_Reagent->Add_Additive Yes Check_Base Using Strong/Excess Base? Check_Reagent->Check_Base No Add_Additive->Check_Base Change_Base Switch to Weaker Base (NMM) & Optimize Stoichiometry Check_Base->Change_Base Yes Check_PG Using Boc-His(Trt)-OH? Check_Base->Check_PG No Change_Base->Check_PG Change_PG Switch to π-Protected His (e.g., Boc-His(Boc)-OH) Check_PG->Change_PG Yes End Racemization Minimized Check_PG->End No Change_PG->End

Caption: Decision-making workflow for troubleshooting histidine racemization.

References

  • Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis - Benchchem.
  • Preventing racemization of histidine during coupling with Boc-His(Dnp)-OH - Benchchem.
  • Minimizing Racemization in Peptide Synthesis: A Comparative Analysis of Boc-His(Boc)-OH and Alternatives - Benchchem.
  • Preventing Histidine Racemization in Peptide Synthesis: A Technical Guide to Boc-His(3-Bom)-Osu - Benchchem.
  • Assessing Racemization in Peptide Synthesis: A Comparative Guide to iso-Boc-His(Dnp)-OH - Benchchem.
  • The Unseen Influence: How Histidine Protecting Groups Dictate Peptide Bioactivity - Benchchem.
  • Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • OH and Boc-His(Trt)-OH in Peptide Synthesis - Benchchem.
  • Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Epimerisation in Peptide Synthesis - MDPI. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Available at: [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC. Available at: [Link]

  • Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis - Benchchem.
  • Oxyma-based phosphates for racemization-free peptide segment couplings - PMC - NIH. Available at: [Link]

  • Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • An approach to the prevention of racemisation in the synthesis of histidine-containing peptides - RSC Publishing. Available at: [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - ACS Publications. Available at: [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Available at: [Link]

  • Fmoc-His(Boc)-OH [81379-52-4] - Peptides. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - AWS. Available at: [Link]

  • Boc-His(Dnp)-OH IPA [25024-53-7] - Peptides. Available at: [Link]

  • Synthesis and Application of Fmoc-His(3-Bum)-OH. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of N-Boc-2-fluoro-histidine

Welcome, researchers and peptide synthesis professionals. This guide is designed to provide in-depth, experience-driven solutions to a common challenge in solid-phase peptide synthesis (SPPS): the incomplete coupling of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and peptide synthesis professionals. This guide is designed to provide in-depth, experience-driven solutions to a common challenge in solid-phase peptide synthesis (SPPS): the incomplete coupling of N-Boc-2-fluoro-histidine. The unique electronic and steric properties of this modified amino acid demand a nuanced approach to achieve high coupling efficiency and final peptide purity.

This center is structured to first address immediate questions through our FAQ section and then dive deeper into systematic troubleshooting, providing not just what to do, but why it works.

Frequently Asked Questions (FAQs)

Q1: Why is N-Boc-2-fluoro-histidine particularly difficult to couple?

A1: The primary challenges stem from a combination of electronic and steric factors. The highly electronegative fluorine atom at the 2-position of the imidazole ring significantly alters the ring's electronic properties.[1][2] This inductive electron withdrawal reduces the basicity and nucleophilicity of the imidazole nitrogens, which can impact reaction kinetics.[3] Furthermore, the fluorine atom, although isosteric to hydrogen, introduces steric bulk that can physically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[4][5]

Q2: What are the immediate signs of incomplete coupling in my crude HPLC analysis?

A2: The most direct evidence is the presence of a significant peak corresponding to a deletion sequence, where the 2-fluoro-histidine residue is missing.[6][7][8] This will appear as a peak with a molecular weight corresponding to the target peptide minus the mass of the 2-fluoro-histidine residue. You may also observe a higher-than-expected peak for the unreacted peptide chain.

Q3: Are standard coupling reagents like DCC/HOBt sufficient for this amino acid?

A3: Generally, no. Standard carbodiimide reagents are often not potent enough to overcome the combined electronic and steric challenges presented by N-Boc-2-fluoro-histidine.[4][9] More powerful onium salt-based reagents are highly recommended for this application.[4][10][11]

Q4: Can the Boc protecting group on the imidazole ring of histidine cause issues?

A4: Yes, while the side-chain Boc group is crucial for preventing racemization, it adds significant steric bulk.[12] This is a general challenge with histidine derivatives in SPPS. In the case of 2-fluoro-histidine, this adds another layer of steric hindrance to an already challenging coupling.

In-Depth Troubleshooting Guide

When encountering incomplete coupling of N-Boc-2-fluoro-histidine, a systematic approach to optimization is crucial. The following sections break down the problem by potential cause and provide detailed, validated solutions.

Symptom: Significant Deletion Sequence Detected Post-Synthesis

This is the most common manifestation of incomplete coupling. If your analytical data (HPLC, Mass Spectrometry) confirms a peptide species missing the 2-fluoro-histidine residue, proceed with the following troubleshooting steps.

1. Re-evaluate Your Coupling Reagent

The choice of coupling reagent is the most critical factor for difficult couplings.[10] The activation of the carboxylic acid must be highly efficient to overcome the hurdles presented by 2-fluoro-histidine.

Root Cause Analysis:

The electron-withdrawing nature of fluorine at the C2 position of the imidazole ring decreases the pKa of the ring significantly.[3] This alteration, combined with steric hindrance, makes standard activation methods less effective. More potent reagents are required to form a highly reactive intermediate that can readily undergo nucleophilic attack by the resin-bound amine.

Recommended Solutions & Rationale:

  • Switch to Uronium/Aminium or Phosphonium Salt Reagents: These reagents form highly reactive O-acylisourea or phosphonium intermediates.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered one of the most effective reagents for sterically hindered amino acids due to the formation of a highly reactive OAt-ester intermediate.[4][11][13]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and often more cost-effective alternative to HATU.[11]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that offers high coupling efficiency with a low risk of racemization.[10][14]

Reagent ClassExamplesRelative Potency for Hindered CouplingsKey Advantages
CarbodiimidesDCC, DICLowCost-effective for simple couplings.
Uronium/Aminium SaltsHATU, HCTU, TBTUVery HighRapid reaction rates, high efficiency.[10][13]
Phosphonium SaltsPyBOP, PyAOPHighLow racemization risk, effective for N-methyl amino acids.[10][14]
2. Optimize Reaction Conditions: Time, Temperature, and Equivalents

Even with a potent coupling reagent, the reaction kinetics for sterically hindered residues are slower.

Root Cause Analysis:

Steric hindrance increases the activation energy required for the reaction to proceed and slows down the reaction rate.[4] Insufficient reaction time or suboptimal reagent concentrations will result in an incomplete reaction.

Recommended Solutions & Rationale:

  • Implement a Double Coupling Strategy: This is a highly effective method for ensuring complete reaction for difficult residues.[7] After the initial coupling reaction, the vessel is drained and a fresh solution of activated amino acid is added for a second coupling cycle.

  • Increase Reaction Time: For a single coupling, extend the reaction time from the standard 1-2 hours to 4 hours, or even overnight.[4][5]

  • Increase Reagent Equivalents: Use a higher excess of the N-Boc-2-fluoro-histidine and coupling reagents. A 3- to 5-fold excess over the resin loading capacity is a good starting point.

  • Consider Microwave-Assisted Peptide Synthesis (MA-SPPS): Microwave energy can efficiently heat the reaction, overcoming the activation energy barrier and driving difficult couplings to completion in a much shorter timeframe.[4]

3. Solvent Selection for Optimal Solvation

Proper solvation of the growing peptide chain and reagents is critical for reaction efficiency.

Root Cause Analysis:

As the peptide chain elongates, it can develop secondary structures or aggregate, particularly if it contains hydrophobic residues.[4][5] This aggregation can physically block reactive sites, leading to incomplete coupling. The solvent plays a key role in preventing this by properly solvating the peptide-resin complex.

Recommended Solutions & Rationale:

  • Switch from DMF to NMP: N-methylpyrrolidone (NMP) has superior solvating properties compared to N,N-Dimethylformamide (DMF) and is often preferred for difficult sequences.[4][15]

  • Use Solvent Mixtures: For particularly aggregation-prone sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[4] The addition of a small amount of a chaotropic agent like DMSO can also help to disrupt secondary structures.[15]

SolventSolvating PowerKey Considerations
DCM ModerateGood for swelling polystyrene resins. Less effective for solvating polar peptide chains.[15]
DMF GoodCan decompose to form dimethylamine, which can cause side reactions.[15]
NMP Very HighOften superior for difficult or aggregation-prone sequences.[4][15]
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended as a first-line approach for troubleshooting incomplete coupling of N-Boc-2-fluoro-histidine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Boc-2-fluoro-histidine (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • NMP (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • Ninhydrin test solutions

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in NMP for at least 30 minutes.

    • Perform the standard N-terminal Boc deprotection (e.g., with TFA in DCM).

    • Wash the resin thoroughly with DCM (3x), followed by NMP (3x).

    • Neutralize the resin with 10% DIEA in NMP (2 x 2 minutes) and wash again with NMP (5x).

  • First Coupling:

    • In a separate vessel, dissolve N-Boc-2-fluoro-histidine (4 eq.) and HATU (3.9 eq.) in NMP.

    • Add DIEA (8 eq.) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the drained resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the reaction solution and wash the resin with NMP (3x).

  • Second Coupling:

    • Repeat the steps in "First Coupling" with a fresh solution of activated N-Boc-2-fluoro-histidine.

  • Monitoring and Capping:

    • After the second coupling, wash the resin with NMP (5x).

    • Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines.[16]

      • Negative Result (Yellow/Colorless): Coupling is complete. Proceed to the next cycle.

      • Positive Result (Blue): Coupling is still incomplete. Consider capping any unreacted amines with acetic anhydride to prevent the formation of deletion sequences in subsequent steps.

  • Final Washes:

    • Wash the resin thoroughly with NMP (3x) and DCM (3x) before proceeding to the next deprotection step.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing incomplete coupling.

Troubleshooting_Workflow start Incomplete Coupling of N-Boc-2-fluoro-histidine reagent_check Using Potent Reagent? (e.g., HATU, HCTU) start->reagent_check implement_potent Switch to HATU, HCTU, or PyBOP reagent_check->implement_potent No conditions_check Using Optimized Conditions? reagent_check->conditions_check Yes implement_potent->conditions_check implement_double Implement Double Coupling & Increase Reaction Time conditions_check->implement_double No solvent_check Using Optimal Solvent? conditions_check->solvent_check Yes implement_double->solvent_check implement_nmp Switch to NMP or NMP/DMF/DCM mixture solvent_check->implement_nmp No success Coupling Successful solvent_check->success Yes implement_nmp->success

Caption: A decision-making workflow for troubleshooting incomplete coupling.

References
  • Witte, M. D., et al. (2025). Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Angewandte Chemie International Edition. Available from: [Link]

  • Welsh, W. J., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of Magnetic Resonance. Available from: [Link]

  • Refubium. Fluorinated amino acids. Available from: [Link]

  • RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Bhat, I. A., et al. (2013). 2-Fluoro-l-histidine. Acta Crystallographica Section E. Available from: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • Welsh, W. J., et al. (2017). The Biophysical Probes 2-fluorohistidine and 4-fluorohistidine: Spectroscopic Signatures and Molecular Properties. Scientific Reports. Available from: [Link]

  • Misra, N., et al. (2013). Biological Activity, Hydrogen Bonding and Natural Bonding Orbital Analyses of 2-fluoro L-histidine: A Computational Study. Communications in Computational Chemistry. Available from: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Available from: [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Nishio, H., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • ACS Publications. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available from: [Link]

  • Semantic Scholar. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Available from: [Link]

  • ResearchGate. (2013). 2-Fluoro-l-histidine. Available from: [Link]

Sources

Troubleshooting

Advanced Peptide Synthesis Support Center: Overcoming Steric Hindrance

Welcome to the Technical Support Center for advanced solid-phase peptide synthesis (SPPS). This guide is engineered for researchers, scientists, and drug development professionals facing the thermodynamic and kinetic bar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced solid-phase peptide synthesis (SPPS). This guide is engineered for researchers, scientists, and drug development professionals facing the thermodynamic and kinetic barriers of coupling sterically hindered amino acids—such as α,α -dialkyl amino acids (e.g., Aib), N -methyl amino acids, and β -branched residues (e.g., Val, Ile, Thr).

Mechanistic Insights: The Causality of Coupling Failures

The fundamental mechanism of peptide bond formation is a nucleophilic acyl substitution: the deprotected N -terminal amine of the resin-bound peptide attacks the activated carboxyl group of the incoming amino acid[1].

When bulky side chains or N -alkyl groups are present, they physically block the trajectory of the nucleophile. This steric clash drastically increases the activation energy required to reach the tetrahedral intermediate[2]. Furthermore, traditional coupling reagents (like HBTU or HATU) generate bulky active esters (e.g., OBt or HOAt) that exacerbate this steric crowding. To overcome this kinetic barrier, we must alter the reaction environment by (A) reducing the size of the leaving group[3], (B) utilizing highly reactive, less sterically demanding leaving groups[4], or (C) increasing the kinetic energy of the system via microwave irradiation[5].

Mechanism N_term Incoming Amine (Bulky/Secondary) Steric_Clash Steric Clash (High Activation Energy) N_term->Steric_Clash Activated_AA Activated Carboxyl (Bulky Leaving Group) Activated_AA->Steric_Clash Solution1 Reduce LG Size (Acyl Fluorides/TFFH) Steric_Clash->Solution1 Solution2 Increase Kinetic Energy (Microwave Heating) Steric_Clash->Solution2 Solution3 Highly Reactive LG (COMU/Oxyma) Steric_Clash->Solution3 Peptide_Bond Successful Peptide Bond Solution1->Peptide_Bond Solution2->Peptide_Bond Solution3->Peptide_Bond

Mechanistic pathways to overcome steric clash during peptide bond formation.

Troubleshooting Guide: Diagnostics & Solutions

Q: Why am I observing deletion sequences at the site of my sterically hindered amino acid? Diagnosis: This indicates incomplete coupling. The slow reaction kinetics of hindered residues mean the coupling does not reach 100% completion within standard timeframes. The unreacted amine then continues to propagate in the next synthesis cycle, creating a deletion sequence[6]. Solution:

  • Implement a double-coupling strategy using orthogonal reagents (e.g., HATU for the first coupling, DIC/Oxyma for the second).

  • Introduce a capping step (Acetic anhydride/DIEA) immediately after the hindered coupling. This permanently blocks unreacted chains, preventing deletion sequences and vastly simplifying final HPLC purification[7].

Q: How do I prevent epimerization (racemization) when coupling highly hindered or sensitive residues? Diagnosis: Slow coupling allows competing side reactions—specifically direct enolization or oxazolone formation—to dominate the reaction pathway[8]. Strong bases like DIEA easily abstract the α -proton from the activated amino acid. Solution: Substitute strong, unhindered bases with weaker, sterically hindered bases like 2,4,6-trimethylpyridine (TMP/collidine). TMP is bulky enough that it cannot easily access the α -proton, thereby minimizing epimerization while still neutralizing the system[2].

Q: Why is my peptide chain terminating entirely after coupling an N -methyl amino acid? Diagnosis: You are likely experiencing Diketopiperazine (DKP) formation. When the N -terminal residue is an N -methyl amino acid or Proline, the cis-amide bond conformation is heavily favored. During the Fmoc deprotection of the subsequent residue, the newly freed amine loops back and attacks the ester linkage to the resin (or the adjacent peptide bond), cleaving the dipeptide off the resin as a cyclic DKP[8]. Solution: Use highly reactive coupling conditions (e.g., COMU or PyAOP) to ensure the third amino acid couples faster than the DKP cyclization can occur. Alternatively, synthesize the peptide on a highly sterically hindered resin (like 2-Chlorotrityl chloride resin), whose bulkiness naturally suppresses the DKP cyclization mechanism.

Optimized Methodologies

Protocol A: Microwave-Assisted Coupling of N -Methyl Amino Acids using COMU

Causality: COMU incorporates the Oxyma leaving group, which is highly reactive and lacks the explosive risks of HOBt[4]. Microwave heating directly interacts with polar molecules, providing the localized kinetic energy necessary to overcome the steric barrier[5].

  • Resin Preparation: Swell the resin in DMF for 30 minutes at room temperature.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 3 min) under microwave irradiation (75°C, 20W). Wash thoroughly with DMF (4x).

  • Pre-activation: In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 eq) and COMU (4 eq) in DMF. Add TMP (collidine) (8 eq). Allow 1 minute for pre-activation to form the active ester.

  • Coupling: Transfer the activated solution to the resin. Irradiate in the microwave reactor at 75°C for 5–10 minutes[9]. (Note: For Cys or His, lower temperature to 50°C to prevent racemization[2]).

  • Washing: Drain the coupling solution and wash the resin with DMF (4x).

Protocol B: In Situ Acyl Fluoride Generation via TFFH for Extreme Hindrance (e.g., Aib-Aib)

Causality: The fluoride ion is the smallest possible leaving group. By converting the amino acid to an acyl fluoride, you minimize steric clash at the electrophilic carbonyl center, allowing even the most hindered amines to attack successfully[3][10].

  • Reagent Preparation: Dissolve the Fmoc-amino acid (3 eq) and TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (3 eq) in anhydrous DCM.

  • Activation: Add DIEA (6 eq) to the solution. The acyl fluoride forms rapidly and is highly stable against hydrolysis[3].

  • Coupling: Add the activated solution to the deprotected resin. Heat the reaction to 50°C for 1.5 to 2 hours.

  • Washing: Wash the resin sequentially with DCM (3x) and DMF (3x).

SPPS_Workflow Start Resin Swelling (DCM/DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect PreActivate Pre-activation (Hindered AA + COMU + TMP) Deprotect->PreActivate Wash Coupling Microwave Coupling (75°C, 5-10 min) PreActivate->Coupling Coupling->Deprotect Complete Capping Capping (Ac2O/DIEA) Coupling->Capping Incomplete? Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Final AA Capping->Deprotect Next Cycle Capping->Cleavage Final AA

Microwave-assisted SPPS workflow for sterically hindered amino acids.

Quantitative Data: Coupling Reagent Selection Matrix

Selecting the correct reagent is a balance of reactivity, steric profile, and side-reaction mitigation.

Coupling ReagentLeaving GroupReactivity (Hindered AAs)Epimerization RiskKey Advantage / Causality
COMU OxymaVery HighLowMorpholino group provides an internal base effect; safer and more soluble than HOBt/HOAt[4].
HATU HOAtHighModerateThe traditional gold standard for difficult couplings, but prone to guanidinylation in excess[9].
DIC / Oxyma OxymaHighLowIdeal for microwave SPPS; completely eliminates the risk of N -terminal guanidinylation[4].
TFFH FluorideExtremeLowGenerates the smallest leaving group; perfect for adjacent bulky residues (e.g., Aib-Aib)[10].
PyAOP HOAtHighModeratePhosphonium-based; achieves high coupling rates without reacting with free amines to form guanidines[4].

Frequently Asked Questions (FAQs)

Q: Why am I seeing a +98 Da mass addition on my LC-MS when using HATU for hindered couplings? A: This is a classic signature of guanidinylation. When coupling is slow due to steric hindrance, the excess uronium salt (HATU) reacts directly with the free N -terminal amine of the resin-bound peptide, capping it with a tetramethylguanidinium moiety (+98 Da)[8]. Solution: Always use a slight deficit of HATU relative to the amino acid (e.g., 0.95 eq HATU to 1.0 eq AA), or switch to a phosphonium-based reagent like PyAOP[4].

Q: Does microwave heating cause racemization of my hindered amino acids? A: Microwave heating itself does not inherently cause racemization; however, the elevated temperatures (e.g., 75–90°C) increase the thermodynamic rate of oxazolone formation. For highly sensitive residues (His, Cys, Asp), lower the microwave temperature to 50°C and use collidine (TMP) instead of DIEA to suppress proton abstraction[2].

Q: Can I use T3P for solid-phase synthesis of hindered peptides? A: While T3P is excellent for solution-phase coupling and exhibits very low epimerization rates, it requires a higher molar ratio (1:3) and significantly longer reaction times for sterically hindered substrates[1]. For SPPS, COMU or TFFH are generally preferred due to their vastly superior kinetics on solid supports.

References

  • Optimizing Peptide Coupling: Key Techniques | jpt.com | 1

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development | gyrosproteintechnologies.com |6

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates | rsc.org | 3

  • Introduction to Peptide Synthesis | nih.gov | 10

  • Ultra-Efficient Solid-Phase Peptide Synthesis | researchgate.net | 2

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era | mdpi.com | 7

  • Chapter 5: Microwave-assisted Peptide Synthesis | rsc.org | 9

  • Microwave-Assisted Synthesis of Boc-Trp-Phe-OMe: Application Notes and Protocols | benchchem.com |5

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives | bachem.com | 4

  • Peptide Coupling Reagents, More than a Letter Soup | uniurb.it | 8

Sources

Optimization

Technical Support Center: Troubleshooting Solubility in Fluorinated Amino Acid Peptides

Welcome to the Advanced Peptide Engineering Support Center. Fluorinated amino acids (FAAs) are transformative tools in drug development, offering enhanced proteolytic stability, altered protein-protein interactions, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Engineering Support Center. Fluorinated amino acids (FAAs) are transformative tools in drug development, offering enhanced proteolytic stability, altered protein-protein interactions, and utility as highly sensitive probes for 19F-MRI . However, the introduction of fluorine drastically alters the hydration free energy and hydrophobicity of the peptide, frequently leading to severe solubility challenges and aggregation [[1]]().

This guide provides mechanistic insights, strategic interventions, and self-validating protocols to help you overcome these specific solubility barriers.

Part 1: Diagnostic Workflow

Before altering your buffer or redesigning your peptide sequence, follow this logical decision tree to identify the most efficient path to solubilization.

TroubleshootingWorkflow Start Lyophilized Fluorinated Peptide Analyze Analyze Sequence: Net Charge & Fluorine Content Start->Analyze Decision Is the peptide highly hydrophobic or aggregation-prone? Analyze->Decision Aqueous Aqueous Solubilization Adjust pH based on net charge Decision->Aqueous Low/Mod F-content Organic Organic Co-Solvent Strategy (e.g., 10-20% DMSO or HFIP) Decision->Organic High F-content CheckSol Check Solubility (Visual/A280) Aqueous->CheckSol Organic->CheckSol SeqEng Sequence Engineering: Add Lys/Glu, PEGylation, or D-amino acids CheckSol->SeqEng Insoluble / Aggregates Success Soluble Peptide Ready for Assay CheckSol->Success Soluble SeqEng->Start Re-synthesize

Logical workflow for troubleshooting fluorinated peptide solubility.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does substituting a single aliphatic residue with a fluorinated analog drastically reduce my peptide's aqueous solubility? A: The "fluorous effect" and complex changes in hydration free energy ( ΔGHyd​ ) govern this phenomenon. While fluorine is highly electronegative, the C-F bond is poorly polarizable. In aliphatic side chains, fluorination increases the buried hydrophobic surface area while preserving the overall shape of the side-chain 2. Interestingly, the sheer number of fluorine atoms is a poor absolute predictor of hydrophobicity because fluorination alters both side chain–water interactions and the relative side chain-backbone conformation, which disrupts backbone–water hydrogen bonding [[1]](). This entropic penalty upon hydration drives the peptide out of solution.

Q2: How does the degree of fluorination impact secondary structure and aggregation? A: Increasing the fluorine content on individual amino acids (e.g., moving from monofluoroethylglycine to trifluoroethylglycine) simultaneously increases hydrophobicity and decreases polarity. This promotes strong intermolecular electrostatic contact pairs between fluorine atoms and positively charged backbone/side-chain atoms, frequently triggering spontaneous β -sheet formation and amyloid-like fibrillation 3. If your peptide is precipitating shortly after dissolution, it is likely self-assembling into these β -sheet macrostructures.

Q3: Can I use standard peptide solubilization guidelines (like calculating net charge) for highly fluorinated peptides? A: Standard rules—such as assigning +1 for basic residues (K, R, H) and -1 for acidic residues (D, E) to determine the optimal pH for aqueous buffers 4—are necessary but often insufficient for highly fluorinated sequences. The profound hydrophobicity of perfluoro-tert-butyl groups or multiple trifluoromethyl groups often overrides the solvation capacity of a few charged residues [[5]](). You must employ a combinatorial approach: optimizing the solvent dielectric constant (using co-solvents) and structurally disrupting aggregation.

Part 3: Strategic Interventions for Fluorinated Peptides

When standard aqueous buffers fail, apply one or more of the following quantitative and qualitative strategies to force your peptide into solution.

Table 1: Summary of Solubility Enhancement Strategies

Strategy CategorySpecific InterventionMechanistic RationaleExpected Outcome
Sequence Engineering Intercalation of Lysine (K) or Arginine (R)Introduces positive charges that promote electrostatic repulsion between peptide chains in the folded state 5.Prevents β -sheet self-assembly; enhances aqueous solubility.
Structural Disruption Substitution with Proline (P) or D-amino acidsProline acts as a β -sheet breaker due to its constrained dihedral angles, preventing amyloid fibril formation 6.Halts oligomerization; maintains peptide in a soluble, unstructured state.
Chemical Modification PEGylation (Polyethylene glycol conjugation)Adds a highly hydrated, flexible polymer chain that masks the fluorous core and increases the hydrodynamic radius 6.Drastically improves solubility in physiological buffers.
Chemical Modification Oxidation of fluorinated sulfide groupsConverts hydrophobic thioethers to highly polar sulfoxides or sulfones 5.Increases dipole moment and water dipole interactions.
Solvent Optimization Pre-dissolution in DMSO or HFIPHFIP (Hexafluoroisopropanol) induces α -helical structures, breaking pre-formed β -sheet aggregates 6. DMSO disrupts hydrophobic packing [[7]]().Achieves initial solvation before dilution into working buffers.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Stepwise Solubilization of Highly Fluorinated Peptides

Context: Direct addition of PBS or water to a lyophilized fluorinated peptide often results in irreversible clumping. This protocol uses a solvent-gradient approach to validate solubility at each step.

  • Initial Solvation (Organic Phase): Weigh the lyophilized peptide. Add 10% to 20% of the final target volume using MS-grade Dimethyl Sulfoxide (DMSO) or Hexafluoroisopropanol (HFIP).

    • Causality: These solvents disrupt the strong fluorine-fluorine and hydrophobic interactions that cause the peptide to aggregate in the solid state [[7]]().

  • Sonication: Sonicate the mixture in a water bath at room temperature for 5-10 minutes.

    • Validation Check: The solution must be completely optically clear. If particulates remain, increase the organic fraction by 5% and repeat.

  • Aqueous Dilution: Dropwise, add sterile ultra-pure water to reach 80% of the final volume while vortexing continuously.

  • pH Adjustment: Based on the non-fluorinated flanking residues, adjust the pH. If the peptide is basic (net positive), add 0.1% acetic acid. If acidic (net negative), add 0.1% ammonium hydroxide 4, [[8]]().

  • Buffer Equilibration: Add 10X concentrated buffer (e.g., PBS) to reach the final 1X working concentration.

    • Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant at 280 nm (if Tyr/Trp are present) or 214 nm to confirm the peptide remains in solution and hasn't formed micro-precipitates that scatter light.

Protocol 2: Sequence Engineering for 19F-MRI Probes

Context: When designing peptides for 19F-MRI, high fluorine content is required for signal detection, which inherently ruins solubility. This protocol outlines a sequence design strategy to bypass this physical limitation.

  • Residue Selection: Select a highly fluorinated amino acid with a single 19F NMR resonance (e.g., an asparagine analogue with a perfluoro-tert-butyl group, AsnF9) to prevent chemical shift dispersion and maximize signal-to-noise ratio 9.

  • Flanking Design: Synthesize the peptide with alternating canonical hydrophilic residues. For every fluorinated residue, incorporate at least one Lysine (K) or Glutamic Acid (E).

    • Causality: The alternating pattern (e.g., K-F-K-F) maximizes electrostatic repulsion between the chains, preventing the hydrophobic collapse typical of fluorous cores 5.

  • Stereochemical Alteration: Incorporate D-stereoisomers of the charged amino acids at the N- and C-termini.

    • Causality: This not only disrupts secondary structure formation (enhancing solubility) but also drastically increases in vivo stability against proteolytic degradation 9.

References
  • Fluorinated amino acids - Refubium | Freie Universität Berlin |Link

  • Marsh Lab - Fluorinated Peptides | University of Michigan |2

  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR | PubMed Central (PMC) | 5

  • Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation | RSC Publishing | 3

  • Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation | RSC Publishing | 1

  • Fluorinated beta-sheet breaker peptides | Journal of Materials Chemistry B | 6

  • Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI | D-NB.info | 9

  • Peptide Solubility | Peptide Synthesis | Bio Basic | 4

  • F1-SFP-PEPTIDE SOLUBILITY GUIDELINES 06132017 | GenScript |7

  • Peptide Solubilization: Dissolving Peptides and Troubleshooting | JPT Peptide Technologies | 8

Sources

Troubleshooting

purification techniques for peptides with fluorinated residues

Welcome to the Technical Support Center for Fluorinated Peptide Purification . As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical behaviors of fluorinated amino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Peptide Purification . As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical behaviors of fluorinated amino acids.

Fluorine incorporation fundamentally alters a peptide's partition properties, introducing a unique trait known as "fluorophilicity." Standard hydrocarbon-based purification strategies (like C18 RP-HPLC) often fail to resolve fluorinated peptides from their non-fluorinated deletion sequences. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting logic to ensure your purification workflows are robust, reproducible, and self-validating.

I. Strategic Workflow for Fluorinated Peptides

The degree of fluorination dictates your purification strategy. Lightly fluorinated peptides (<3 fluorine atoms) are best purified via specialized RP-HPLC, while heavily fluorinated or fluorous-tagged peptides require Fluorous Solid-Phase Extraction (FSPE).

Workflow Start Crude Fluorinated Peptide Mixture Decision Degree of Fluorination? Start->Decision LightF Lightly Fluorinated (<3 F atoms) Decision->LightF Low F content HeavyF Heavily Fluorinated (Fluorous Tagged) Decision->HeavyF High F content HPLC RP-HPLC (Fluorocarbon Column) LightF->HPLC FSPE Fluorous Solid-Phase Extraction (FSPE) HeavyF->FSPE EluteHPLC Gradient Elution (H2O/ACN + 0.1% TFA) HPLC->EluteHPLC WashFSPE Fluorophobic Wash (20% ACN) FSPE->WashFSPE Pure Purified Fluorinated Peptide EluteHPLC->Pure EluteFSPE Fluorophilic Elution (50-100% ACN) WashFSPE->EluteFSPE EluteFSPE->Pure

Decision tree for selecting the optimal purification route based on peptide fluorine content.

II. Core Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Preparative RP-HPLC for Lightly Fluorinated Peptides

Standard C18 columns rely purely on hydrophobicity, which is often insufficient for resolving fluorinated peptides from non-fluorinated impurities. We utilize fluorocarbon stationary phases paired with hydrocarbon eluents to exploit fluorophilicity[1].

  • Step 1: Column Equilibration

    • Action: Equilibrate a fluorocarbon column (e.g., FluoroFlash 21.2 × 250 mm) with 10% Eluent B (Acetonitrile + 0.2% TFA) and 90% Eluent A (Milli-Q H₂O + 0.2% TFA)[1].

    • Mechanistic Rationale: Using standard hydrocarbon eluents on a fluorocarbon stationary phase forces the fluorinated peptide to interact via fluorous-fluorous affinity, selectively retaining it longer than non-fluorinated counterparts.

    • Validation Checkpoint: Monitor the UV baseline at 210 nm. Proceed only when baseline drift is < 1 mAU/min.

  • Step 2: Gradient Elution

    • Action: Apply a shallow gradient of 0.25% B/min starting from 10% B at a preparative flow rate (e.g., 10-20 mL/min)[1].

    • Mechanistic Rationale: A shallow gradient ensures that subtle differences in fluorine content (e.g., single vs. double substitution) translate into baseline-resolved peaks.

    • Validation Checkpoint: Collect fractions based on UV absorbance. Immediately spot 1 µL of the primary peak for MALDI-TOF MS to confirm the target mass before pooling.

Protocol B: Fluorous Solid-Phase Extraction (FSPE)

For heavily fluorinated or fluorous-tagged peptides, FSPE provides a rapid, orthogonal purification method to standard HPLC[2].

  • Step 1: Cartridge Conditioning

    • Action: Pre-wet a 2g fluorous silica cartridge with 10 mL Acetonitrile (ACN), followed by 15 mL of 20% ACN/H₂O containing 0.1% TFA[2].

    • Mechanistic Rationale: Conditioning solvates the fluorous chains on the silica, preparing them for optimal fluorous-fluorous interaction with the heavily fluorinated peptide tags.

  • Step 2: Sample Loading & Fluorophobic Wash

    • Action: Dissolve the crude peptide in a minimum volume of water. Load onto the cartridge. Wash with 10 mL of 20% ACN/H₂O (0.1% TFA)[2]. Adjust vacuum to target 1-2 drops per second[3].

    • Mechanistic Rationale: The 20% ACN concentration is highly fluorophobic. It provides enough organic strength to disrupt the hydrophobic interactions of non-fluorinated impurities, washing them away, while the fluorous-tagged peptide remains tightly bound.

    • Validation Checkpoint: Analyze the wash fraction via LC-MS. If the target peptide is detected, your wash solvent is too strong (reduce ACN percentage).

  • Step 3: Fluorophilic Elution

    • Action: Elute the target peptide with 15 mL of 50-100% ACN/H₂O (0.1% TFA)[2].

    • Mechanistic Rationale: High concentrations of ACN act as a fluorophilic solvent, successfully competing with the fluorous silica to solvate and elute the fluorinated peptide.

FSPE_Mechanism Load Load Crude Peptide (Aqueous Phase) Bind Fluorous-Fluorous Interaction on Silica Load->Bind Wash Wash: 20% ACN (Elutes Impurities) Bind->Wash Elute Elute: 50-100% ACN (Disrupts Interaction) Wash->Elute Pure Lyophilize Pure Peptide Elute->Pure

Mechanistic progression of Fluorous Solid-Phase Extraction (FSPE).

III. Quantitative Data Summary

To ensure reproducibility, all critical quantitative parameters for both methodologies are summarized below.

Table 1: Quantitative Parameters for Fluorinated Peptide Purification Workflows

ParameterPreparative RP-HPLC (Fluorocarbon Column)Fluorous Solid-Phase Extraction (FSPE)
Stationary Phase Fluorocarbon (e.g., FluoroFlash), 5 µm[1]Fluorous Silica gel, 40-63 µm[2]
Flow Rate / Pressure 10 - 20 mL/min (Preparative)17-34 kPa vacuum (1-2 drops/sec)[3]
Mobile Phase A (Aqueous) H₂O + 0.1% - 0.2% TFA[1]H₂O + 0.1% TFA[2]
Mobile Phase B (Organic) ACN + 0.1% - 0.2% TFA[1]ACN + 0.1% TFA[2]
Fluorophobic Wash N/A (Gradient elution)20% ACN / 79.9% H₂O / 0.1% TFA[2]
Fluorophilic Elution 10% to 60% B (Gradient: 0.25% B/min)[1]50% to 100% ACN / 0.1% TFA[2]

IV. Troubleshooting Guide & FAQs

Q: Why is my fluorinated peptide co-eluting with non-fluorinated deletion sequences on a standard C18 column? A: Standard C18 columns separate based solely on hydrophobicity. While fluorine is hydrophobic, lightly fluorinated peptides often do not exhibit enough hydrophobic difference from their non-fluorinated counterparts to achieve baseline resolution. By switching to a fluorocarbon stationary phase, you leverage "fluorophilicity"—the unique affinity of fluorinated molecules for fluorous phases. When paired with standard hydrocarbon eluents, this phase selectively retains the fluorinated peptide longer[1].

Q: How do I eliminate the severe baseline drift during my RP-HPLC gradient? A: Baseline drift at low UV wavelengths (210-220 nm) is typically caused by the differential UV absorbance of Trifluoroacetic Acid (TFA) in water versus acetonitrile. As the gradient shifts toward higher acetonitrile concentrations, the optical density changes. To correct this, we recommend reducing the TFA concentration in the organic mobile phase slightly (e.g., 0.1% in H₂O and 0.085% in ACN) to balance the absorbance profile across the gradient[].

Q: My fluorous-tagged peptide is not eluting from the FSPE cartridge during the final step. What went wrong? A: Your elution solvent is likely not fluorophilic enough. While 50% ACN is sufficient for lightly fluorinated peptides, heavily fluorinated tags (e.g., perfluoroalkyl groups) exhibit massive fluorous-fluorous affinity with the silica. You must disrupt this interaction by increasing the organic modifier to 100% ACN, or by utilizing a stronger fluorophilic solvent mixture such as Methanol/Dichloromethane (MeOH/CH₂Cl₂)[5].

Q: The purified fluorinated peptide is highly cytotoxic in my in vitro assays. How can I resolve this? A: During RP-HPLC and FSPE, peptides are inevitably recovered as TFA salts due to the 0.1% TFA in the mobile phases. TFA is highly cytotoxic and alters cellular pH. You must perform a salt exchange protocol. Dissolve the lyophilized peptide in Milli-Q water and pass it through a pre-conditioned VariPure IPE ion-exchange column to convert the TFA salt into a biocompatible acetate or chloride salt before biological testing[6].

V. References

1.1 - nih.gov 2.6 - rsc.org 3. - BOC Sciences 4. 2 - Scholarly Publications Leiden University 5.5 - SciSpace 6. 3 - JoVE

Sources

Optimization

Technical Support Center: Minimizing Histidine Side-Chain Acylation in Peptide Synthesis

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). Histidine (His) is widely considered one of the most problematic amino acids to incorporate during peptide elongation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). Histidine (His) is widely considered one of the most problematic amino acids to incorporate during peptide elongation. Its highly nucleophilic imidazole side chain is prone to side-chain acylation (branching) and base-catalyzed epimerization (racemization).

This guide provides authoritative troubleshooting steps, mechanistic insights, and self-validating protocols to help researchers and drug development professionals minimize these critical synthesis failures.

Part 1: The Mechanism of Histidine Acylation & Epimerization (FAQ)

Q: Why does histidine cause side-chain acylation and peptide branching? A: The imidazole ring of histidine contains two nitrogen atoms: the Nτ (tele) and Nπ (pros) nitrogens. If left unprotected, or if the protecting group is prematurely cleaved, these highly nucleophilic nitrogens react with the activated carboxyl moieties of subsequent amino acids during coupling[1]. This forms an acylimidazole intermediate. While this intermediate is often reactive enough to be cleaved by the next coupling step, stable O-acylation or irreversible peptide branching can occur in sterically hindered sequences or when excess capping reagents (like acetic anhydride) are applied[2].

Q: How is histidine acylation linked to epimerization (D-His formation)? A: Epimerization is an intramolecular side reaction driven by the basicity of the Nπ nitrogen. When the α-carboxyl group of histidine is activated, the Nπ lone pair is in close proximity to the α-carbon hydrogen. It acts as an internal base, abstracting the proton to form an achiral ester enolate[3]. Upon reprotonation, thermodynamic control dictates a racemic mixture of L- and D-His. Protecting the side chain mitigates both acylation and epimerization by sterically and electronically shielding these nitrogens[4].

Mechanism His Unprotected/Deprotected Histidine (Nucleophilic Imidazole) Activation Carboxyl Activation (Excess Acylating Agent) His->Activation Coupling Step AcylImidazole Acylimidazole Intermediate (N-tau / N-pi Acylation) Activation->AcylImidazole Imidazole Nucleophilic Attack Enolate Achiral Ester Enolate (Base-Catalyzed) Activation->Enolate N-pi Proton Abstraction Success Desired L-His Peptide (Correct Coupling) Activation->Success Ideal Pathway Branching Peptide Branching (Irreversible Acylation) AcylImidazole->Branching Stable Acyl Transfer AcylImidazole->Success Reversible Cleavage Epimerization D-Histidine Epimerization (Chiral Loss) Enolate->Epimerization Reprotonation

Mechanistic pathways of histidine acylation and epimerization during SPPS.

Part 2: Protecting Group Strategies (Troubleshooting)

Q: I am currently using Fmoc-His(Trt)-OH, but I am still seeing branching and up to 15% D-His impurities. Why? A: The trityl (Trt) group is the industry standard for Fmoc-SPPS due to its low cost and ease of removal with Trifluoroacetic Acid (TFA)[5]. However, Trt primarily protects the Nτ position. While its massive steric bulk offers some protection to the Nπ position, it is insufficient under high-heat conditions (e.g., Microwave SPPS). At 90°C, Fmoc-His(Trt)-OH can yield >16% D-isomer[3]. Furthermore, premature loss of the Trt group during extended syntheses can re-expose the imidazole ring to acylation.

Q: What is the best alternative to Trt for minimizing these side reactions? A: Fmoc-His(Boc)-OH is highly recommended, especially for elevated temperature syntheses. The tert-butoxycarbonyl (Boc) group provides superior electron-withdrawing capabilities, significantly reducing the basicity of the imidazole ring. Studies on Liraglutide synthesis demonstrated that switching from His(Trt) to His(Boc) at 50°C reduced epimerization from 6.8% to 0.18%, and maintained epimerization below 1% even at 90°C[3].

Quantitative Data: Comparison of Histidine Protecting Groups
Protecting GroupEpimerization at RTEpimerization at 90°C (MW-SPPS)Resistance to AcylationPrimary Cleavage ConditionsCost & Availability
Fmoc-His(Trt)-OH Low (~1-2%)High (>16%)Moderate (Steric bulk)Standard TFALow Cost / High
Fmoc-His(Boc)-OH Very Low (<0.5%)Low (~0.8 - 1.3%)High (Electronic shielding)Standard TFAModerate / High
Fmoc-His(π-Mbom)-OH Very LowLowVery HighTFA + ScavengersHigh Cost / Low
Fmoc-His(Bzl)-OH ModerateHighModerateHF or HydrogenolysisLow Cost / Moderate

Part 3: Optimizing Coupling Conditions (Troubleshooting)

Q: Does my choice of coupling reagent affect histidine side reactions? A: Absolutely. Uronium/aminium salts like HATU require the addition of strong tertiary bases like DIPEA (N,N-Diisopropylethylamine). This highly basic environment exacerbates the deprotonation of the α-carbon, driving the enolate epimerization pathway. Solution: Switch to a carbodiimide/additive system such as DIC/Oxyma Pure. This system is mildly acidic to neutral and avoids the need for external tertiary bases, drastically reducing both epimerization and the formation of reactive acylimidazoles[6].

Troubleshooting Detect Issue Detected: High D-His or Acylation/Branching CheckPG 1. Evaluate Protecting Group Detect->CheckPG IsTrt Using Fmoc-His(Trt)-OH? CheckPG->IsTrt SwitchBoc Switch to Fmoc-His(Boc)-OH (Stronger Electronic Shielding) IsTrt->SwitchBoc Yes CheckTemp 2. Evaluate Coupling Temperature IsTrt->CheckTemp No SwitchBoc->CheckTemp IsTempHigh Temperature > 50°C? CheckTemp->IsTempHigh ReduceTemp Reduce Temp or Limit Time (e.g., 50°C for 10 min) IsTempHigh->ReduceTemp Yes CheckReagents 3. Evaluate Coupling Reagents IsTempHigh->CheckReagents No ReduceTemp->CheckReagents IsHATU Using HATU/DIPEA? CheckReagents->IsHATU SwitchDIC Switch to DIC/Oxyma Pure (Avoids Basic Conditions) IsHATU->SwitchDIC Yes

Troubleshooting workflow for resolving histidine acylation and epimerization in SPPS.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you can verify the success of the histidine coupling before committing to full sequence cleavage.

Protocol A: Microwave-Assisted Coupling of Fmoc-His(Boc)-OH (High-Temperature SPPS)

Use this protocol when synthesizing long or difficult peptides where microwave heating is required to overcome aggregation.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 15 minutes.

  • Deprotection: Treat the resin with 20% piperidine and 0.1 M Oxyma Pure in DMF. The addition of Oxyma Pure acts as a scavenger to prevent aspartimide formation during base treatment. Wash 3x with DMF.

  • Activation: Prepare a 5-fold excess of 0.2 M Fmoc-His(Boc)-OH, 1.0 M N,N'-Diisopropylcarbodiimide (DIC), and 1.0 M Oxyma Pure in DMF.

  • Coupling: Add the activated mixture to the resin. Heat to 50°C for 10 minutes using microwave irradiation. Causality Note: Do not exceed 50°C for histidine, even with Boc protection, to keep epimerization strictly below 0.5%[3].

  • Self-Validation (Micro-Cleavage): Withdraw a 5 mg sample of resin. Cleave using 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% DODT for 2 hours. Precipitate in cold ether and analyze via UPLC-MS against a spiked D-His standard to confirm D-His < 1% and the absence of +Acyl mass adducts.

Protocol B: Room-Temperature Coupling of Fmoc-His(Trt)-OH (Standard SPPS)

Use this protocol for standard, non-aggregated sequences where cost-efficiency is prioritized.

  • Activation: Dissolve a 3-fold excess of Fmoc-His(Trt)-OH and Oxyma Pure in DMF. Add DIC (3-fold excess). Stir for 2 minutes for pre-activation. Causality Note: Avoiding HATU/DIPEA prevents the highly basic environment that triggers Nπ-mediated proton abstraction[6].

  • Coupling: Add the solution to the resin. Agitate at room temperature (20-25°C) for 60-90 minutes.

  • Capping Precaution: If capping is necessary for your workflow, use acetic anhydride/DIPEA only if you are certain the His(Trt) group is fully intact. If premature Trt loss is suspected, skip capping immediately after the His coupling to prevent irreversible N-acylation of the exposed imidazole[2].

  • Self-Validation: Perform a Kaiser test (Ninhydrin test). A clear, yellow solution indicates complete coupling. If the test is blue (incomplete coupling), re-couple using the exact same DIC/Oxyma conditions rather than switching to a stronger, basic reagent like HATU.

References

  • Amino Acid Derivatives for Peptide Synthesis. peptide.com. 1

  • Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. acs.org.2

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. amazonaws.com. 3

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. acs.org. 4

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. rsc.org. 6

  • A Comparative Guide to Protected Histidine Derivatives in Peptide Synthesis. benchchem.com. 5

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: pKa Dynamics of 2-Fluoro-Histidine vs. Native Histidine in Protein Engineering

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Comparison & Experimental Protocol Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Comparison & Experimental Protocol Guide.

In the realm of protein engineering and mechanistic biochemistry, decoupling the structural role of an amino acid from its electrostatic function is a persistent challenge. Histidine, with an imidazole side-chain pKa near physiological pH (~6.0), frequently acts as a pH sensor, proton donor/acceptor, and metal coordinator. However, determining whether a specific histidine residue triggers a pH-dependent conformational change requires an analog that perfectly mimics its shape but fundamentally alters its electrostatics.

Enter 2-fluorohistidine (2-FHis) . By substituting a highly electronegative fluorine atom at the C2 position of the imidazole ring, researchers can dramatically shift the pKa while maintaining the native steric profile. This guide objectively compares the physicochemical properties of 2-FHis against native histidine and provides validated experimental frameworks for its application.

Mechanistic Causality: The Chemical Physics of Fluorination

The utility of 2-FHis lies in the inductive effect . Fluorine is the most electronegative element; when placed at the C2 position of the imidazole ring, it pulls shared electron density away from the adjacent nitrogen atoms toward the central carbon[1].

  • Native Histidine: The imidazole ring easily stabilizes a protonated state via resonance, allowing protonation and deprotonation to occur dynamically within physiological pH ranges (pH 5.0 - 7.0)[1].

  • 2-Fluorohistidine: The strong electron-withdrawing effect of the fluorine atom drastically reduces the basicity of the nitrogen atoms. Consequently, the imidazole ring becomes highly resistant to protonation, plummeting the side-chain pKa from ~6.0 to approximately 1.0 - 1.2[1].

Furthermore, fluorination alters the tautomeric equilibrium. While native histidine can exist as both τ (tau) and π (pi) tautomers depending on its microenvironment, 2-FHis primarily locks into the τ-tautomer at neutral pH[2]. This makes 2-FHis not only a probe for protonation states but also a highly specific tool for investigating tautomeric dependencies in enzyme active sites[2].

Quantitative Comparison: Native vs. Fluorinated Histidine

To select the appropriate analog for biophysical assays, researchers must evaluate how positional fluorination impacts both pKa and tautomeric state.

Physicochemical PropertyNative Histidine (His)2-Fluorohistidine (2-FHis)4-Fluorohistidine (4-FHis)
Side-Chain pKa (Aqueous) ~6.0~1.0 - 1.2~1.7 - 2.0
Tautomeric Preference (Neutral pH) Mixed (τ and π)Primarily τ-tautomerExclusively π-tautomer
Steric Profile Native (Reference)IsostericIsosteric
Inductive Electron Withdrawal NoneExtremely StrongStrong
Primary Research Application Native biological functionProbing pH-dependent triggersProbing tautomeric states

Data supported by DFT methods and empirical NMR titrations[1],[2].

Application Spotlight: Decoupling pH-Dependent Conformational Changes

A landmark application of 2-FHis is the investigation of the Anthrax Protective Antigen (PA) . Anthrax PA forms a heptameric prepore that must undergo a conformational change in the acidic environment of the host endosome (pH ~5.0) to form a membrane-spanning pore[3].

The Hypothesis: Researchers originally hypothesized that the protonation of histidine residues (which occurs near pH 6.0) was the primary trigger for this prepore-to-pore transition[4]. The 2-FHis Test: By biosynthetically incorporating 2-FHis into PA, researchers created an isosteric mutant that could not be protonated at pH 5.0 due to its reduced pKa of ~1.2[3]. The Result: The 2-FHis-labeled prepore still successfully converted into a pore at low pH[4]. This definitively proved that histidine protonation is not the trigger for pore formation, redirecting drug development efforts toward other acidic residues (like Glutamate or Aspartate)[3].

PA_Hypothesis WT Wild-Type PA (Native His) Acidic1 Endosomal Acidification (pH ~5.0) WT->Acidic1 HisProt His Protonation (pKa ~6.0) Acidic1->HisProt Pore1 Pore Formation HisProt->Pore1 Hypothesized Conclusion Conclusion: His Protonation is NOT the primary trigger Pore1->Conclusion Mutant 2-FHis Labeled PA (Fluorinated) Acidic2 Endosomal Acidification (pH ~5.0) Mutant->Acidic2 NoProt No His Protonation (pKa ~1.2) Acidic2->NoProt Pore2 Pore Formation (Still Occurs) NoProt->Pore2 Observed Pore2->Conclusion

Fig 1: Logical workflow testing the histidine protonation hypothesis in PA pore formation.

Self-Validating Experimental Protocol: Biosynthetic Incorporation & NMR Titration

To utilize 2-FHis effectively, researchers cannot rely on standard site-directed mutagenesis. Instead, biosynthetic incorporation via auxotrophic expression must be paired with ^19^F Nuclear Magnetic Resonance (NMR) spectroscopy. This protocol is designed as a self-validating system: Mass Spectrometry (MS) validates the structural incorporation, while ^19^F NMR validates the functional electrostatics[2].

Step-by-Step Methodology

Phase 1: Auxotrophic Expression (Structural Validation)

  • Strain Selection: Utilize a histidine-auxotrophic E. coli strain. Causality: Standard strains will synthesize native histidine, which outcompetes 2-FHis during translation. Auxotrophs force the cellular machinery to utilize the supplemented analog.

  • Media Preparation: Grow cultures in defined minimal media lacking histidine. At the induction phase (OD600 ~0.6), supplement the media with 1-2 mM 2-fluorohistidine.

  • Purification & MS Validation: Purify the expressed protein via standard affinity chromatography. Perform Intact Mass Spectrometry. Causality: You must observe a mass shift of +18 Da per histidine residue (Native His = 155.15 g/mol ; 2-FHis = 173.14 g/mol ) to verify complete incorporation and rule out trace native histidine scavenging.

Phase 2: ^19^F NMR pH Titration (Electrostatic Validation) 4. Sample Preparation: Concentrate the 2-FHis labeled protein to ~0.5 mM in a low-salt buffer (e.g., 10 mM phosphate) containing 10% D2O. 5. Titration Workflow: Adjust the sample pH incrementally from pH 8.0 down to pH 1.0 using dilute DCl or NaOD. 6. ^19^F NMR Acquisition: Acquire 1D ^19^F NMR spectra at each pH point. Causality: ^19^F is 100% naturally abundant, has a spin of 1/2, and critically, has zero background in native biological samples. This ensures the signal is exclusively derived from the 2-FHis probe[2]. 7. pKa Calculation: Plot the ^19^F chemical shift (in ppm) against the measured pH. Fit the data to the Henderson-Hasselbalch equation. The inflection point of the resulting sigmoidal curve represents the exact pKa of the fluorinated residue.

NMR_Workflow Step1 1. Auxotrophic Expression Step2 2. 2-FHis Supplementation Step1->Step2 Step3 3. MS Mass Validation Step2->Step3 Step4 4. pH Titration (pH 1.0 - 8.0) Step3->Step4 Step5 5. 19F NMR Spectroscopy Step4->Step5 Step6 6. pKa Calculation Step5->Step6

Fig 2: Self-validating workflow for 2-FHis incorporation and 19F NMR pKa determination.

Strategic Recommendations for Drug Development

For drug development professionals targeting pH-sensitive pathways (such as viral entry mechanisms, endosomal escape of biologics, or tumor-microenvironment activated prodrugs), 2-FHis is an indispensable tool.

  • Enhance Protein Stability: In some therapeutic proteins, replacing native histidine with 2-FHis can prevent unwanted acid-induced unfolding during formulation and storage, as the protein resists protonation-driven denaturation[5].

References

  • Title: Fluorinated Aromatic Amino Acids and its Therapeutic Applications Source: Biochem Anal Biochem / Walsh Medical Media URL
  • Title: The Biophysical Probes 2-fluorohistidine and 4-fluorohistidine: Spectroscopic Signatures and Molecular Properties Source: PMC - NIH URL
  • Title: Effect of 2-fluorohistidine labeling of the anthrax protective antigen on stability, pore formation, and translocation Source: PubMed - NIH URL
  • Title: Evidence that histidine protonation of receptor-bound anthrax protective antigen is a trigger for pore formation Source: PMC - NIH URL
  • Title: Effect of 2-fluorohistidine labeling of rPA on its stability and dynamics Source: NIH Public Access URL

Sources

Comparative

Comparative Guide: 2-Fluorohistidine vs. 4-Fluorohistidine in Protein NMR Studies

Fluorine-19 (^19^F) NMR spectroscopy is a cornerstone technique for probing protein structure, dynamics, and ligand binding. Because fluorine is virtually non-existent in biological systems, incorporating fluorinated ami...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorine-19 (^19^F) NMR spectroscopy is a cornerstone technique for probing protein structure, dynamics, and ligand binding. Because fluorine is virtually non-existent in biological systems, incorporating fluorinated amino acids into proteins provides a background-free, highly sensitive spectroscopic reporter. Among these, fluorinated histidines—specifically 2-fluorohistidine (2-F-His) and 4-fluorohistidine (4-F-His) —are uniquely powerful.

Unlike simple steric probes, fluorohistidines act as mechanistic interrogators. By subtly altering the electronic distribution of the imidazole ring, they allow researchers to dissect tautomeric states, map proton transfer pathways, and engineer pH-responsive affinity tags. This guide provides an in-depth comparison of 2-F-His and 4-F-His, detailing their physicochemical properties, anomalous NMR behaviors, and self-validating experimental workflows.

Mechanistic Foundations: pKa Modulation and Tautomeric Locking

Histidine is a critical catalytic residue because its side-chain pKa (~6.0) is near physiological pH, allowing it to act as both a proton donor and acceptor. Furthermore, the neutral imidazole ring exists in an equilibrium between two tautomeric states: the τ-tautomer (protonated at Nε2) and the π-tautomer (protonated at Nδ1). In wild-type histidine, the τ-tautomer is dominant (~80:20 ratio)[1].

Substituting a hydrogen atom with fluorine (van der Waals radius 1.47 Å vs. 1.20 Å for H) introduces minimal steric disruption but profound electronic consequences due to fluorine's high electronegativity.

  • pKa Shifts : The strong σ-inductive effect of fluorine pulls electron density away from the imidazole nitrogens, making it thermodynamically harder for the ring to retain a proton. This drops the side-chain pKa from ~6.0 down to ~1.0 for 2-F-His [2] and ~2.0 for 4-F-His [3].

  • Tautomeric Locking : The position of the fluorine atom dictates the thermodynamic stability of the tautomers. 2-F-His primarily forms the common τ-tautomer at neutral pH. In stark contrast, 4-F-His exclusively forms the less common π-tautomer[4]. This makes 4-F-His an unparalleled probe for identifying active sites that rely specifically on the π-tautomer for catalysis (e.g., Ribonuclease A)[1].

TautomericPreference His Wild-Type Histidine pKa ~6.0 Tau τ-Tautomer (Nε2-H) Dominant in His & 2-F-His His->Tau 80% Pi π-Tautomer (Nδ1-H) Dominant in 4-F-His His->Pi 20% TwoF 2-Fluorohistidine pKa ~1.0 TwoF->Tau >95% FourF 4-Fluorohistidine pKa ~2.0 FourF->Pi >95%

Tautomeric distribution of wild-type histidine versus fluorinated analogs at neutral pH.

Anomalous ^19^F NMR Spectroscopic Signatures

The ^19^F nucleus is exquisitely sensitive to its local electrostatic environment. However, interpreting the chemical shifts of fluorohistidines requires understanding a seemingly anomalous quantum mechanical phenomenon[5].

When the imidazole ring is protonated (acidic titration), 2-F-His and 4-F-His exhibit opposite chemical shift trajectories:

  • 2-Fluorohistidine (Deshielding) : Protonation of 2-F-His results in a downfield (deshielded) chemical shift. This aligns with standard electrostatic expectations: the addition of a positive charge decreases the overall charge density on the fluorine atom and reduces the dipole moment, thereby reducing magnetic shielding[5].

  • 4-Fluorohistidine (Shielding) : Paradoxically, protonation of 4-F-His results in an upfield (shielded) chemical shift. Electronic structure calculations reveal that in the neutral 4F species, the fluorine electrons are highly delocalized into the ring. Upon protonation, the fluorine gains a localized lone pair. This localized electron density increases local shielding, overriding the deshielding effect of the net positive charge[5].

NMR_Shifts Start Fluorohistidine Protonation (Acidic Titration) TwoF 2-Fluorohistidine Start->TwoF FourF 4-Fluorohistidine Start->FourF TwoF_Mech Decreased charge density on F Reduced dipole moment TwoF->TwoF_Mech FourF_Mech Gain of lone pair on F Delocalized electron shift FourF->FourF_Mech TwoF_Result Deshielded Signal (Downfield Shift) TwoF_Mech->TwoF_Result FourF_Result Shielded Signal (Upfield Shift) FourF_Mech->FourF_Result

Divergent 19F NMR chemical shift responses of 2-F-His and 4-F-His upon protonation.

Quantitative Comparison Profile

To facilitate experimental design, the core physicochemical and spectroscopic differences are summarized below:

PropertyHistidine (Wild-Type)2-Fluorohistidine4-Fluorohistidine
Side-chain pKa ~6.0~1.0~2.0
Dominant Tautomer (pH 7.0) τ (tau) (~80%)τ (tau) (>95%)π (pi) (>95%)
^19^F NMR Shift upon Protonation N/ADeshielded (Downfield)Shielded (Upfield)
Primary Biophysical Application N/AProbing τ-tautomer active sitesProbing π-tautomer active sites
Biotechnological Utility Standard IMAC purificationConformational mappingLow-pH selective affinity enrichment

Experimental Workflows & Self-Validating Protocols

Achieving high-fidelity ^19^F NMR data requires rigorous sample preparation. Chemical modification of proteins is prone to off-target effects; therefore, biosynthetic incorporation is the gold standard.

Protocol A: Biosynthetic Incorporation via Auxotrophic E. coli

Causality: Utilizing a histidine auxotroph forces the bacterial translational machinery to incorporate the supplied fluorinated analog exclusively at genetically encoded histidine sites, ensuring 100% site-specific labeling without background noise.

  • Strain Preparation : Transform your expression plasmid into a histidine auxotrophic E. coli strain (e.g., AT2471).

  • Culture & Depletion : Grow the cells in M9 minimal media supplemented with 19 standard amino acids and a limiting concentration of wild-type histidine (typically 0.1 mM). Monitor the OD600~.

  • Washing (Self-Validation Step) : Once the OD600 reaches ~0.6 (indicating depletion of the limiting wild-type histidine), pellet the cells and wash twice with M9 salts to remove any residual endogenous histidine.

  • Induction & Labeling : Resuspend the cells in M9 media containing 1-2 mM of either 2-F-His or 4-F-His. Induce protein expression (e.g., via IPTG).

    • Control: Maintain a parallel unsupplemented culture. A lack of growth/expression in this control validates the auxotrophy and confirms no "leaky" wild-type incorporation.

  • Purification : Lyse and purify via standard chromatography. Note for 4-F-His: Due to its lowered pKa, 4-F-His tagged proteins can be selectively enriched on Ni-NTA resins at pH 3.0, washing away wild-type His-tagged contaminants[3].

Protocol B: ^19^F NMR Data Acquisition & pH Titration

Causality: To map the electrostatic environment and determine the exact pKa of the residue within the folded protein, the sample must be subjected to a controlled pH gradient while monitoring the ^19^F chemical shift.

  • Sample Preparation : Buffer exchange the purified protein into a low-salt buffer (e.g., 50 mM phosphate) containing 10% D2O (for the NMR lock). Concentrate to 0.5 – 1.0 mM.

  • Internal Referencing (Self-Validation Step) : Add 0.1% Trifluoroacetic acid (TFA). TFA has a highly stable ^19^F chemical shift (-76.55 ppm) that is insensitive to mild pH changes, providing an absolute internal reference to calibrate against instrument drift.

  • Data Acquisition : Acquire 1D ^19^F NMR spectra (e.g., at 376 MHz on a 400 MHz spectrometer) utilizing ^1^H-^19^F broadband decoupling to collapse multiplet structures, vastly improving signal-to-noise.

  • pH Titration : Incrementally adjust the sample pH using dilute DCl or NaOD. Record the pH meter reading and the corresponding ^19^F chemical shift.

  • Analysis : Fit the chemical shift ( δ ) vs. pH curve to the Henderson-Hasselbalch equation to extract the protein-specific pKa.

    • Control: Denature the protein (e.g., with 8M Urea) and repeat the titration. The difference between the folded and unfolded pKa isolates the structural/electrostatic contribution of the protein fold.

NMRWorkflow A 1. Auxotrophic Expression B 2. Affinity Purification A->B C 3. 19F NMR Acquisition B->C D 4. pH Titration & pKa Mapping C->D

Self-validating workflow for the biosynthetic incorporation and NMR analysis of fluorohistidines.

Case Studies in Drug Development & Biophysics

The divergent properties of these two analogs have solved long-standing structural biology challenges:

  • Mapping Enzyme Mechanisms (Ribonuclease A) : The catalytic mechanism of RNase A relies heavily on proton transfer via His119. By biosynthetically incorporating 4-F-His, researchers leveraged its absolute preference for the π-tautomer to definitively map the proton transfer steps during RNA hydrolysis, proving that the tautomeric state of histidine is a critical regulatory feature in wild-type RNase A[1].

  • Probing Conformational Triggers (Anthrax Toxin) : The protective antigen (PA) of anthrax toxin undergoes a massive conformational change to form a membrane-spanning pore. By uniformly labeling PA with 2-F-His (pKa ~1.0), researchers demonstrated that preventing histidine protonation arrests the prepore-to-pore transition, identifying histidine protonation as the primary trigger for membrane insertion[2].

  • Selective Affinity Purification : The drastically lowered pKa of 4-F-His (~2.0) has been exploited to create hexa-fluorohistidine (6x-F-His) tags. Unlike standard His-tags which lose affinity for Nickel resin below pH 6.0, 6x-F-His tagged peptides remain tightly bound to Ni-NTA at pH 3.0. This enables the selective capture and elution of fluorinated peptides from complex, unpurified mixtures of wild-type His-tagged proteins[3].

Conclusion

Choosing between 2-fluorohistidine and 4-fluorohistidine is not a matter of preference, but of mechanistic intent. If the goal is to probe a standard τ-tautomer environment or arrest a pH-dependent conformational change at extreme acidity, 2-F-His is the optimal choice. Conversely, if the objective is to interrogate rare π-tautomer active sites, observe anomalous shielding behaviors, or engineer low-pH resistant affinity tags, 4-F-His provides unmatched utility.

Sources

Validation

Analytical Mastery in Protein Engineering: Validating 2-Fluoro-Histidine Incorporation via Mass Spectrometry

Executive Summary The incorporation of the non-canonical amino acid (ncAA) 2-fluoro-histidine (2-F-His) is a transformative technique in protein engineering. By introducing a highly electronegative fluorine atom at the 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the non-canonical amino acid (ncAA) 2-fluoro-histidine (2-F-His) is a transformative technique in protein engineering. By introducing a highly electronegative fluorine atom at the 2-position of the imidazole ring, the side-chain pKa is drastically reduced from ~6.0 to ~1.0, effectively locking the residue in an unprotonated state at physiological pH. This unique property has been instrumental in elucidating pH-dependent protein mechanisms, such as the pore formation trigger in the 1[1]. Furthermore, unlike canonical histidine, 2-F-His exhibits a strong preference for the N3-H tautomeric state due to profound electronic perturbations[2].

However, because the structural and steric properties of 2-F-His are remarkably similar to canonical histidine, endogenous histidyl-tRNA synthetases (HisRS) in auxotrophic E. coli can often process both substrates[3]. Consequently, rigorous, quantitative validation of incorporation efficiency and site-specificity is paramount. This guide objectively compares mass spectrometry (MS) against alternative validation modalities and provides self-validating, step-by-step protocols for confirming 2-F-His incorporation.

Comparative Analysis: Validation Modalities

While techniques like4[4], they fall short in providing precise stoichiometric quantification of incorporation efficiency across a heterogeneous protein population. Mass spectrometry bridges this gap by offering both macroscopic (Intact MS) and microscopic (Bottom-Up LC-MS/MS) validation.

Table 1: Comparative Analysis of Validation Modalities for 2-F-His
ModalityPrimary OutputQuantification AccuracySite-Specific ResolutionThroughput
Intact Mass Spectrometry Global incorporation efficiencyHigh (Exact stoichiometry)Low (Macroscopic only)High
Bottom-Up LC-MS/MS Positional mapping & artifactsHigh (AUC ratiometric)High (Single residue)Medium
19F-NMR Spectroscopy Local electronic environmentMedium (Peak integration)Medium (Requires assignment)Low
X-ray Crystallography 3D structural conformationLow (Occupancy estimation)High (Atomic resolution)Very Low
Table 2: Physicochemical & Mass Signatures of Histidine Analogs

To validate incorporation via MS, researchers must track the exact monoisotopic mass shift caused by the substitution of a hydrogen atom (1.0078 Da) with a fluorine atom (18.9984 Da).

Amino AcidMonoisotopic Residue Mass (Da)Mass Shift vs. Canonical (Da)Side-Chain pKaPreferred Tautomer
Canonical Histidine 137.05890.0000~6.0N1-H / N3-H
2-Fluoro-Histidine 155.0495+17.9906~1.0N3-H
4-Fluoro-Histidine 155.0495+17.9906~1.0N1-H

Self-Validating Experimental Workflows

To ensure absolute trustworthiness, every MS workflow must be designed as a self-validating system . This requires the parallel processing of a wild-type (WT) canonical histidine control expressed under identical conditions. The WT control calibrates the mass spectrometer, validates protease efficiency, and establishes baseline retention times, ensuring that any observed +17.99 Da shifts are exclusively due to 2-F-His incorporation.

MS_Workflow WT_Ctrl Wild-Type Control (Canonical His) Purification Parallel Purification (IMAC & SEC) WT_Ctrl->Purification Baseline Reference Exp_Sample Test Sample (2-F-His Expression) Exp_Sample->Purification Target Protein Intact_MS Intact Mass Analysis (ESI-TOF MS) Purification->Intact_MS Aliquot A (Top-Down) Bottom_Up Bottom-Up LC-MS/MS (Trypsin Digestion) Purification->Bottom_Up Aliquot B (Bottom-Up) Data_Intact Global Efficiency ΔMass = n × 17.99 Da Intact_MS->Data_Intact Deconvolution Data_Bottom Site-Specific Mapping b/y Ion Series Shift Bottom_Up->Data_Bottom Database Search Data_Intact->Data_Bottom Cross-Validation

Mass spectrometry workflow for self-validating 2-F-His incorporation.

Protocol 1: Intact Protein Mass Spectrometry (Global Efficiency)

Objective : Determine the macroscopic incorporation efficiency across the entire protein population.

  • Step 1: Desalting & Buffer Exchange

    • Action: Pass the purified protein (both WT and 2-F-His samples) through a size-exclusion desalting column equilibrated in 0.1% Formic Acid (FA) in LC-MS grade water.

    • Causality: Electrospray ionization (ESI) is highly susceptible to ion suppression from non-volatile salts (e.g., NaCl, phosphates) used during IMAC/SEC purification. Desalting ensures optimal ionization and prevents broad, uninterpretable adduct peaks that mask the 18 Da shift.

  • Step 2: ESI-TOF Acquisition

    • Action: Inject 1-5 pmol of the desalted protein into an ESI-Time-of-Flight (TOF) mass spectrometer using a denaturing mobile phase (50% Acetonitrile, 0.1% FA).

    • Causality: Denaturing conditions unfold the protein, exposing buried basic residues and maximizing protonation sites. This shifts the charge state envelope to lower m/z values, which TOF analyzers resolve with superior mass accuracy.

  • Step 3: Spectral Deconvolution & Validation

    • Action: Apply a deconvolution algorithm (e.g., MaxEnt1) to transform the multiply charged m/z envelope into a zero-charge intact mass spectrum.

    • Self-Validation Check: The WT deconvoluted mass must match the theoretical sequence mass within <10 ppm. The 2-F-His sample must display a primary peak shifted by exactly +17.99 Da × n (where n is the number of targeted histidine residues).

Protocol 2: Bottom-Up LC-MS/MS (Site-Specific Mapping)

Objective : Confirm the exact positional incorporation of 2-F-His and identify any misincorporation at non-target sites.

  • Step 1: Denaturation, Reduction, and Alkylation

    • Action: Denature with 8M Urea, reduce disulfide bonds with 10 mM DTT (56°C, 30 min), and alkylate with 20 mM Iodoacetamide (dark, 30 min).

    • Causality: Complete unfolding and capping of cysteines prevent disulfide scrambling and ensure the protease has unrestricted access to the peptide backbone.

  • Step 2: Proteolytic Digestion

    • Action: Dilute urea to <2M and add Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

    • Causality: Trypsin cleaves strictly at the C-terminus of Arg and Lys. Critical Insight: If a target histidine is adjacent to a cleavage site, the highly electronegative fluorine atom can alter local cleavage kinetics. In such instances, a parallel digestion with Chymotrypsin is required to ensure overlapping sequence coverage.

  • Step 3: LC-MS/MS Acquisition

    • Action: Separate peptides on a C18 nano-column coupled to a high-resolution mass spectrometer (e.g., Orbitrap). Use Data-Dependent Acquisition (DDA) to fragment the top 10 most intense precursor ions.

  • Step 4: Database Searching & AUC Integration

    • Action: Search the MS/MS spectra against the target protein sequence, specifying a dynamic modification of +17.9906 Da on Histidine.

    • Self-Validation Check: Extract Ion Chromatograms (XIC) for both the canonical peptide and the modified peptide. The incorporation efficiency is calculated as AUC_labeled / (AUC_labeled + AUC_unlabeled). Furthermore, the specific b- and y- fragment ions containing the target histidine must exhibit the exact +17.99 Da shift, confirming site-specificity.

References

  • [3] Biosynthetic Incorporation of Fluorohistidine into Proteins in E. coli ... | researchgate.net | 3

  • [4] The Biophysical Probes 2-fluorohistidine and 4-fluorohistidine: Spectroscopic Signatures and Molecular Properties - PMC | nih.gov | 4

  • [1] Evidence that histidine protonation of receptor-bound anthrax protective antigen is a trigger for pore formation - PMC - NIH | nih.gov | 1

  • [2] Buy 2-Fluoro-L-histidine | 57212-36-9 - Smolecule | smolecule.com | 2

Sources

Comparative

Comparative Stability of Peptides: Wild-Type Histidine vs. 2-Fluoro-Histidine Substitution

Executive Summary The incorporation of non-canonical amino acids is a cornerstone of modern peptide engineering, allowing researchers to uncouple structural conformation from environmental variables. Among these, 2-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptide engineering, allowing researchers to uncouple structural conformation from environmental variables. Among these, 2-fluoro-histidine (2-FHis) serves as a powerful mechanistic probe and stabilizing agent. Because natural histidine possesses a near-physiological pKa (~6.0), peptides containing it are highly susceptible to protonation-induced unfolding in mildly acidic environments (e.g., endosomes, tumor microenvironments).

This guide provides an objective, data-driven comparison of peptide stability with and without 2-FHis substitution. By analyzing the causality of fluorination, detailing self-validating experimental workflows, and examining the Anthrax Protective Antigen (PA) as a model system, we demonstrate how 2-FHis acts as an isosteric stabilizer against acidic and thermal stress.

Mechanistic Causality: The Inductive Effect of Fluorination

To understand why 2-FHis stabilizes peptides, we must examine the electronic causality of the substitution. Fluorine is the most electronegative element; when substituted at the C2 position of the imidazole ring, it exerts a profound σ -inductive effect, pulling electron density away from the neighboring nitrogen atoms ()[1].

This electron withdrawal drastically lowers the pKa of the histidine side chain from approximately 6.0 to ~1.2 ()[2],[3].

The Stability Paradigm: In wild-type (WT) peptides, entering an acidic environment (pH ~5.0) causes histidine residues to protonate and acquire a positive charge. This sudden charge acquisition often triggers electrostatic repulsion, breaking native hydrogen bonds and forcing the peptide to unfold or undergo conformational shifts. Because 2-FHis remains neutral down to pH 1.2, it resists protonation entirely under physiological and endosomal conditions ()[4]. Consequently, the peptide maintains its native electrostatic profile and structural integrity, artificially stabilizing the fold against acidic stress.

Mechanism Start Acidic Microenvironment (pH drops to ~5.0) WT_His Wild-Type Histidine (pKa ~6.0) Start->WT_His F_His 2-Fluoro-Histidine (pKa ~1.2) Start->F_His WT_Prot Protonation of Imidazole (Positive Charge) WT_His->WT_Prot F_Unprot Resists Protonation (Neutral Charge) F_His->F_Unprot WT_Conf Electrostatic Repulsion & Unfolding WT_Prot->WT_Conf F_Stable Maintains Native Fold (Increased Stability) F_Unprot->F_Stable

Mechanistic divergence of WT vs. 2-FHis peptides under acidic stress.

Quantitative Stability Comparison

The following table summarizes the biophysical differences between WT histidine and 2-FHis, utilizing the Anthrax Protective Antigen (rPA) as a validated comparative model ()[5].

ParameterWild-Type Histidine (WT-His)2-Fluoro-Histidine (2-FHis)
Side-Chain pKa ~6.0~1.2
Charge State at pH 7.4 Neutral (~0)Neutral (~0)
Charge State at pH 5.0 >90% Protonated (+1)~0% Protonated (Neutral)
Isosteric Compatibility BaselineHighly Isosteric (F radius ≈ H)
Thermal Stability (Tm) at pH 5.0 ~39.0 °C~49.0 °C
Conformational State at pH 5.0 Unfolded / Pore-stateNative / Prepore-state

*Data derived from the receptor-bound Anthrax Protective Antigen (PA) model system.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 2-FHis stability must rely on orthogonal, self-validating assays. The workflow below outlines the standard protocols for incorporating and testing these peptides.

Workflow N1 1. Peptide Synthesis (WT vs 2-FHis) N2 2. Self-Validation (19F-NMR & MS) N1->N2 N3 3. pH Equilibration (pH 4.0 - 8.0) N2->N3 N4 4. Thermal Stress (10°C - 85°C) N3->N4 N5 5. Stability Readout (CD & ANS Fluorescence) N4->N5

Workflow for evaluating pH and thermal stability of 2-FHis peptides.

Protocol 1: Biosynthetic Incorporation & Validation

Causality: Because 2-FHis is isosteric with natural histidine, it can be biosynthetically incorporated using His-auxotrophic expression systems. However, rigorous validation is required to ensure complete substitution.

  • Expression: Culture His-auxotrophic E. coli in minimal media depleted of natural histidine. At an OD600 of 0.6, supplement the media with 2-FHis (typically 0.5–1.0 mM) and induce expression with IPTG.

  • Purification: Isolate the peptide using Ni-NTA chromatography. Crucial Adjustment: Because the pKa of 2-FHis is ~1.2, the affinity of the His-tag for the nickel resin may be altered. Elution gradients (using standard imidazole) must be optimized empirically.

  • Validation Checkpoint (Self-Validating System):

    • Mass Spectrometry (MS): Confirm a mass shift of +18 Da per histidine residue (replacing H with F).

    • 19F-NMR Spectroscopy: Run 19F-NMR to verify the specific electronic environment of the fluorine atom, ensuring no misincorporation or side-chain degradation has occurred ()[6].

Protocol 2: Orthogonal Stability Profiling

Causality: Relying on a single metric for stability is prone to artifactual errors. We use Circular Dichroism (CD) to monitor global secondary structure and ANS fluorescence to detect tertiary structural collapse (hydrophobic exposure).

  • Buffer Equilibration: Dialyze the purified WT and 2-FHis peptides into a series of buffers ranging from pH 4.0 to 8.0 (e.g., Citrate-Phosphate buffer systems).

  • Circular Dichroism (CD) Thermal Melt: Monitor the ellipticity at 218 nm (indicative of β -sheet/secondary structure) while ramping the temperature from 10°C to 85°C at a rate of 1°C/min. Calculate the melting temperature (Tm) from the inflection point of the unfolding curve.

  • ANS Fluorescence (Validation Checkpoint): Introduce 8-Anilino-1-naphthalene sulfonate (ANS) to the samples. ANS fluoresces intensely when it binds to exposed hydrophobic cores. A sudden blue shift and spike in fluorescence quantum yield self-validates the Tm obtained from the CD data, confirming that the secondary structure loss coincides with tertiary unfolding ()[5].

Case Study: Anthrax Protective Antigen (PA)

The most authoritative demonstration of 2-FHis stability is found in studies of the Anthrax Protective Antigen (PA). PA forms pores in host endosomes—a process historically hypothesized to be triggered by histidine protonation at low pH.

By substituting WT histidine with 2-FHis, researchers created a PA variant that structurally mimics the wild-type but resists protonation.

  • Thermal Stability: At pH 5.0, the 2-FHis PA analogue demonstrated dramatically increased stability. The midpoint of aggregation (Tm) for WT PA was 39.0°C, whereas the 2-FHis PA remained stable up to 49.0°C (a ~10°C increase)[5].

  • Conformational Arrest: While isolated prepore conversion was unaffected, when PA was bound to its cellular receptor, the 2-FHis substitution completely blocked the prepore-to-pore transition in the pH 5–6 range ()[7].

This case study definitively proves two things: (1) histidine protonation is the mechanistic trigger for unfolding in this system, and (2) 2-FHis effectively acts as a "chemical lock," artificially stabilizing the peptide fold against acidic degradation[4],[7],[3].

References

  • Effect of 2-Fluorohistidine Labeling of the Anthrax Protective Antigen on Stability, Pore Formation, and Translocation | Biochemistry (2007). URL:[Link]

  • (PDF) 2-Fluoro-l-histidine | ResearchGate / Acta Crystallographica (2010). URL:[Link]

  • Temperature/pH stability profiles of rPA and 2-FHis rPA | Journal of Pharmaceutical Sciences / NIH Public Access (2013). URL:[Link]

  • Evidence that histidine protonation of receptor-bound anthrax protective antigen is a trigger for pore formation | Biochemistry / NIH Public Access (2010). URL:[Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications | Walsh Medical Media (2015). URL:[Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications | MDPI - International Journal of Molecular Sciences (2022). URL:[Link]

Sources

Validation

Analyzing Enzymatic Activity with 2-Fluoro-Histidine Substitution: A Mechanistic Comparison Guide

Introduction: The Ambiguity of Traditional Mutagenesis In the realm of enzymology and drug development, assigning a precise catalytic role to a specific amino acid is notoriously difficult. Histidine, with a side-chain p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ambiguity of Traditional Mutagenesis

In the realm of enzymology and drug development, assigning a precise catalytic role to a specific amino acid is notoriously difficult. Histidine, with a side-chain pKa of ~6.0, frequently acts as a general acid or base in enzyme active sites because it can easily toggle between protonated and deprotonated states at physiological pH.

Historically, researchers have relied on site-directed mutagenesis—typically substituting histidine with alanine (His Ala)—to probe its function. However, as a Senior Application Scientist, I frequently see the pitfalls of this approach: removing the bulky imidazole ring entirely conflates the loss of acid-base chemistry with a localized structural collapse. You are left with an ambiguous result: did the enzyme lose activity because it lost a proton donor, or because the active site physically deformed?

To resolve this, we turn to 2-fluoro-histidine (2-FHis) substitution . By replacing canonical histidine with this fluorinated analog, we can definitively isolate the electronic and protonation requirements of an enzyme without disrupting its steric environment. This guide objectively compares 2-FHis against alternative methodologies and provides a self-validating protocol for its implementation.

The Causality of 2-Fluoro-Histidine Substitution

The power of 2-FHis lies in its unique biophysical properties. Fluorine is highly electronegative but sterically compact; its van der Waals radius (1.47 Å) is nearly isosteric with hydrogen (1.20 Å). When a fluorine atom is substituted at the C2 position of the imidazole ring, its strong electron-withdrawing effect pulls electron density away from the nitrogen atoms.

This results in a precipitous drop in the side-chain pKa from ~6.0 to approximately 1.2 [1]. Consequently, at physiological pH (7.4) or even within acidic endosomes (pH 5.0), 2-FHis remains strictly unprotonated[2]. If an enzyme retains its native fold but loses catalytic activity upon 2-FHis substitution, we can definitively attribute that loss to the requirement of histidine protonation.

G WT Canonical Histidine (pKa ~6.0) Ala Alanine Mutant (Loss of Imidazole) WT->Ala Removes side chain (Steric & Electronic loss) FHis 2-Fluoro-Histidine (pKa ~1.2) WT->FHis Preserves sterics (Electronic modulation only) Result1 Cannot distinguish between steric collapse or acid-base role Ala->Result1 Ambiguous causality Result2 Definitively tests protonation dependency FHis->Result2 Isolates protonation role

Caption: Logical relationship isolating protonation dependency using 2-FHis vs. Alanine mutagenesis.

Comparative Performance Analysis

When designing an unnatural amino acid experiment, you must choose the correct analog. While 4-fluoro-histidine (4-FHis) is also commercially available and shares a similarly depressed pKa (~1.7), it behaves differently in solution. Canonical histidine and 2-FHis primarily form the τ -tautomer at neutral pH, whereas 4-FHis exclusively forms the less common π -tautomer [3]. Therefore, 2-FHis is the superior choice for preserving native hydrogen-bond networks.

Table 1: Biophysical and Catalytic Comparison of Histidine Variants
VariantSide-Chain pKaTautomeric Preference (Neutral pH)Steric PerturbationApplication / Diagnostic Value
Canonical Histidine (WT) ~6.0 τ -tautomerNone (Baseline)Native acid-base catalysis and metal coordination.
2-Fluoro-Histidine (2-FHis) ~1.2 τ -tautomerMinimal (Isosteric)Isolates protonation dependency; preserves H-bond networks.
4-Fluoro-Histidine (4-FHis) ~1.7 π -tautomerMinimal (Isosteric)Probes tautomeric shifts; alters metal coordination geometry.
Alanine (Ala) N/AN/ASevere (Loss of imidazole)Ambiguous; cannot separate steric from electronic roles.

Self-Validating Experimental Protocol: Biosynthetic Incorporation

While orthogonal tRNA/aminoacyl-tRNA synthetase pairs (like engineered pyrrolysyl-tRNA synthetases) allow for site-specific incorporation[4], they often suffer from lower yields. For global replacement to probe bulk pH responses, using a histidine auxotrophic E. coli strain (e.g., UTH780) is highly efficient and provides near-quantitative substitution [2].

Below is a self-validating workflow designed to ensure absolute confidence in your downstream enzymatic assays.

Workflow A 1. Auxotrophic E. coli Culture B 2. Histidine Depletion A->B C 3. 2-FHis Supplementation B->C D 4. Protein Expression C->D E 5. MS & NMR Validation D->E

Caption: Step-by-step self-validating workflow for biosynthetic 2-FHis incorporation and validation.

Step-by-Step Methodology

Step 1: Biomass Accumulation Grow the E. coli histidine auxotroph in minimal medium supplemented with all 20 canonical amino acids (including histidine) until the culture reaches an OD600 of 0.8. Causality: Accumulating biomass with canonical histidine ensures robust cell health and translational machinery assembly prior to the metabolic stress of unnatural amino acid incorporation.

Step 2: Histidine Depletion Harvest cells via centrifugation, wash twice with cold M9 minimal medium lacking histidine, and resuspend in the same depletion medium. Incubate for 30 minutes at 37°C. Causality: This starvation phase exhausts intracellular canonical histidine pools, preventing competitive incorporation during the expression phase.

Step 3: 2-FHis Supplementation & Induction Supplement the culture with 1 mM 2-fluoro-histidine. Incubate for 15 minutes to allow cellular uptake, then induce protein expression with 1 mM IPTG for 4 hours. Causality: Pre-incubation with 2-FHis primes the aminoacyl-tRNA synthetases, ensuring that the translation machinery incorporates the fluorinated analog immediately upon induction[3].

Step 4: Self-Validation via Intact Mass Spectrometry (Critical) Purify the protein and analyze via ESI-TOF Mass Spectrometry. Causality: Every substitution of hydrogen with fluorine adds exactly +18 Da. If your target enzyme has 5 histidines, a successful global incorporation will yield a precise mass shift of +90 Da. This mathematically validates the protocol before any functional assays are wasted on heterogeneous samples[2].

Step 5: Structural Integrity Validation Perform Circular Dichroism (CD) or 19F-NMR spectroscopy. Causality: You must prove the enzyme hasn't collapsed. 2-FHis should not alter the global fold. Only after confirming structural parity with the wild-type can you accurately attribute any loss of enzymatic activity to the missing protonation state.

Case Study: Anthrax Protective Antigen (PA) Pore Formation

A premier example of 2-FHis utility is the investigation of the Anthrax toxin Protective Antigen (PA). PA forms a prepore that must convert into a membrane-spanning pore within the acidic environment of host endosomes (pH ~5.0). For years, researchers hypothesized that the protonation of histidine residues triggered this conversion[5].

By biosynthetically incorporating 2-FHis into PA, researchers created a variant that could not be protonated at pH 5.0. The results were paradigm-shifting: the 2-FHis PA prepore still converted to a pore in solution at low pH, proving that histidine protonation is not the intrinsic trigger for pore formation [2]. However, when bound to its cellular receptor (CMG2), the 2-FHis PA failed to form a pore, revealing that histidine protonation is actually required for receptor dissociation, not the structural rearrangement itself[6].

Table 2: pH-Dependent Pore Formation Activity (WT vs. 2-FHis at pH 5.0)
ConstructReceptor Bound?Pore Formation StatusMechanistic Conclusion
WT PA NoActiveProtonation not strictly required in solution.
2-FHis PA NoActiveConfirms protonation is dispensable for solution pore formation.
WT PA Yes (CMG2)ActiveReceptor release and pore formation occur.
2-FHis PA Yes (CMG2)InhibitedProtonation is mandatory for receptor dissociation.

References

  • Wimalasena, D. S., Janowiak, B. E., Lovell, S., Miyagi, M., Sun, J., Bann, J. G. (2010). "Evidence that histidine protonation of receptor-bound anthrax protective antigen is a trigger for pore formation." Biochemistry, 49(33), 6973–6983. URL:[Link]

  • Eichler, J. F., Cramer, J. C., Kirk, K. L., Bann, J. G. (2005). "Biosynthetic incorporation of fluorohistidine into proteins in E. coli: a new probe of macromolecular structure." ChemBioChem, 6(12), 2170-3. URL:[Link]

  • Andra, K. K. (2015). "Fluorinated Aromatic Amino Acids and its Therapeutic Applications." Biochemistry & Analytical Biochemistry, 4:4. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-N-Boc-2-fluoro-histidine

The Definitive Guide to Handling and Processing (S)-N-Boc-2-fluoro-histidine As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and efficient handling of specialized s...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Handling and Processing (S)-N-Boc-2-fluoro-histidine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and efficient handling of specialized synthetic building blocks. (S)-N-Boc-2-fluoro-histidine is a highly valuable, non-canonical amino acid. The introduction of a fluorine atom at the 2-position of the imidazole ring profoundly alters the pKa, lipophilicity, and metabolic stability of the histidine residue, making it invaluable for 19 F-NMR structural studies and the development of radiotheranostic agents[1][2].

However, the very modifications that make it biologically valuable—enhanced cell permeability and metabolic resistance—also elevate the occupational exposure risks. This guide provides the self-validating protocols, mechanistic reasoning, and operational frameworks required to handle this compound safely.

Risk Assessment & The Causality of Protection

Standard amino acid safety protocols are insufficient for fluorinated, Boc-protected derivatives. To understand the required Personal Protective Equipment (PPE), we must analyze the physicochemical changes induced by the molecule's structure:

  • Enhanced Lipophilicity (The Fluorine Effect): Fluorine substitution significantly increases the lipid solubility of the amino acid, enhancing its rate of absorption through lipid bilayers and cellular membranes[2][3]. Consequently, dermal contact poses a much higher risk of systemic absorption compared to standard histidine.

  • Solvent & Reagent Hazards (The Boc Strategy): Boc-protected amino acids are sparingly soluble in water but highly soluble in organic solvents[4]. Handling this compound inherently requires the use of hazardous solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), and its deprotection requires highly corrosive strong acids, typically Trifluoroacetic Acid (TFA)[5][6].

Quantitative PPE & Hazard Matrix

To mitigate these risks, the following PPE matrix must be strictly adhered to. The data below synthesizes the protection required for both the fluorinated API and its associated processing reagents.

Protection ZoneRequired EquipmentMechanistic Rationale (Causality)
Hands (Primary) Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil).Nitrile provides dexterity for weighing; Butyl rubber is mandatory to prevent breakthrough when solubilizing the compound in DCM/DMF.
Eye/Face Chemical splash goggles + Full face shield.Protects against both the fine API powder aerosolization and the severe splashing hazard of TFA during the Boc-deprotection phase.
Skin/Body Flame-resistant (FR) lab coat + Chemical-resistant Tychem apron.Fluorinated compounds can be highly reactive under extreme heat. The apron prevents transdermal exposure to lipophilic fluorinated solutions.
Respiratory Class II Type B2 Biological Safety Cabinet or Fume Hood (Face velocity 100 fpm).Prevents inhalation of the fine powder. If ventilation fails, an air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges is required.

Operational Plan: Step-by-Step Handling Protocol

The following methodology outlines a self-validating workflow for integrating (S)-N-Boc-2-fluoro-histidine into Solid-Phase Peptide Synthesis (SPPS). Every step is designed to verify the success and safety of the previous one.

Step 1: Pre-Operation & Weighing

  • Procedure: Ground all spatulas and weighing boats. Weigh the compound exclusively inside a vented balance enclosure.

  • Validation: Use an anti-static bar. If the powder clings to the spatula, static is present, and the risk of aerosolization is high. Do not proceed until the static is neutralized.

Step 2: Solubilization & Activation

  • Procedure: Transfer the weighed solid to a reaction vessel inside a fume hood. Dissolve the compound in DMF. Add a coupling reagent (e.g., HBTU) and activate the solution by adding N,N-Diisopropylethylamine (DIEA)[5].

  • Validation: The solution should turn a pale yellow, indicating successful formation of the active ester.

Step 3: Coupling & Washing

  • Procedure: Add the activated amino acid solution to the neutralized resin. Agitate for 1-2 hours. Drain the coupling solution and wash the resin sequentially with DMF (3x) and DCM (3x)[5].

  • Validation: Perform a Ninhydrin (Kaiser) test. A negative result (yellow beads) self-validates that the coupling of the fluorinated histidine is complete.

Step 4: Boc-Deprotection (High Hazard Step)

  • Procedure: The Boc group is removed using strong acids[6]. Introduce a solution of 50% TFA in DCM to the resin.

  • Validation: The generation of isobutylene and carbon dioxide gases will occur[7]. Ensure the reaction vessel is properly vented to prevent pressure buildup.

SPPS_Workflow Start Pre-Weighing Static Elimination Weigh Weighing (Vented Enclosure) Start->Weigh Solubilize Solubilization (DMF/DCM in Fume Hood) Weigh->Solubilize Couple Peptide Coupling (Add HBTU/DIEA) Solubilize->Couple Deprotect Boc Deprotection (50% TFA - Corrosive Hazard) Couple->Deprotect Waste Waste Segregation Deprotect->Waste

Caption: Operational workflow for (S)-N-Boc-2-fluoro-histidine in SPPS with integrated safety checkpoints.

Spill Management & Disposal Plan

Fluorinated organic compounds present unique environmental and toxicological hazards if improperly discarded.

Immediate Spill Response Protocol

If a solid spill of (S)-N-Boc-2-fluoro-histidine occurs outside of containment:

  • Do not dry sweep. Sweeping aerosolizes the highly cell-permeable powder.

  • Dampen: Dampen the solid spill material with a non-reactive solvent like toluene to suppress dust generation[8].

  • Collect: Use absorbent paper dampened with toluene to pick up the remaining material. Transfer the dampened material to a vapor-tight hazardous waste container[8].

  • Decontaminate: Solvent-wash all contaminated surfaces with toluene, followed by a thorough washing with a soap and water solution[8].

Waste Segregation Strategy

Improper mixing of SPPS waste streams can lead to exothermic reactions or the release of toxic gases. Segregate waste strictly according to the following logic:

Waste_Segregation Spill Reaction Waste / Spill Cleanup Solid Solid Waste (Contaminated PPE, Powders) Spill->Solid Liquid Liquid Waste (Solvents, Washings) Spill->Liquid Halogenated Halogenated Organics (DCM, Fluorinated API) Liquid->Halogenated Contains F/Cl NonHalo Non-Halogenated Organics (DMF, Toluene) Liquid->NonHalo No Halogens Acidic Acidic Waste (TFA Streams) Liquid->Acidic Deprotection step

Caption: Waste segregation decision matrix for fluorinated Boc-amino acid synthesis.

  • Halogenated Waste: Any solution containing unreacted (S)-N-Boc-2-fluoro-histidine or Dichloromethane (DCM) must be routed here.

  • Acidic Waste: TFA deprotection streams must be isolated. Critical Warning: Never mix acidic TFA waste with solutions containing cyanides or azides, as this will rapidly generate lethal hydrogen cyanide or hydrazoic acid gas.

References

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. Available at: [Link]

  • Fluorination augments tumor engagement and antitumor immunity of a D-peptide-based radiotheranostic agent. Journal for ImmunoTherapy of Cancer (BMJ). Available at: [Link]

  • Biologically Active Organofluorine Compounds. SciSpace. Available at: [Link]

  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PMC (NIH). Available at:[Link]

  • Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. MDPI. Available at:[Link]

Sources

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